2-Oxa-7-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECARUFTCUAFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620728 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241820-91-7 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXA-7-AZASPIRO[3.5]NONANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Oxa-7-azaspiro[3.5]nonane chemical properties
An In-Depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane: Core Chemical Properties and Applications
Introduction
This compound is a unique spirocyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which incorporates both an oxetane and a piperidine ring sharing a single spiro-carbon, makes it a valuable scaffold. It is often considered a polar equivalent of a gem-dimethyl group and a structural alternative to the commonly used morpholine moiety in drug design.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| CAS Number | 241820-91-7 | [2][3] |
| Molecular Formula | C₇H₁₃NO | [2][3] |
| Molecular Weight | 127.18 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in organic solvents; insoluble in water. | [2] |
| pKa (Predicted) | 10.62 ± 0.20 | [2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [2][3] |
| Monoisotopic Mass | 127.099714038 Da | [3] |
Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:
-
H319: Causes serious eye irritation.[3]
Users should handle this compound with appropriate personal protective equipment, including eye protection.
Experimental Protocols: Synthesis
A novel synthesis for this compound has been described, which provides the compound and its corresponding oxalate salt.[1] The general workflow is outlined below.
Caption: Synthetic workflow for this compound oxalate salt.
Detailed Methodology:
-
Reduction: The starting material, diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate, undergoes reduction with lithium aluminum hydride to yield the corresponding diol intermediate.[1]
-
Mesylation and Ring Closure: The diol is then subjected to a one-pot mesylation and subsequent ring closure to form the previously unreported protected oxetane.[1]
-
Deprotection and Salt Formation: The tosyl protecting group is removed. To form the stable oxalate salt, the resulting free base is treated with anhydrous oxalic acid, which causes the salt to precipitate.[1] The hemioxalate salt is a white solid with a melting point of 208°C.[4]
Applications in Medicinal Chemistry and Drug Development
The unique structural features of this compound make it a compelling building block for the design of novel therapeutics.
Bioisosteric Replacement for Morpholine
In drug discovery, spirocyclic oxetanes like this compound are proposed as valuable structural alternatives to the ubiquitous morpholine ring.[1] This strategy of bioisosteric replacement can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.
Caption: Role of this compound as a morpholine bioisostere.
Target-Specific Applications
Research projects have utilized this spirocycle to achieve higher binding affinities to specific biological targets. One such target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in many cancer cell lines.[1] By incorporating the this compound scaffold, researchers aim to develop more potent and selective NQO1 inhibitors for cancer therapy. This scaffold has also been used in the synthesis of spirocyclic oxetane-fused benzimidazoles.[1][5]
Conclusion
This compound is a versatile and valuable heterocyclic building block with significant potential in modern drug discovery. Its defined chemical properties, coupled with its utility as a rigid, three-dimensional scaffold and morpholine bioisostere, position it as a key component in the development of novel therapeutics with improved pharmacological profiles. Further exploration of this and related spirocyclic systems is likely to yield new drug candidates for a variety of disease targets.
References
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxa-7-azaspiro[3.5]nonane is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique spirocyclic structure, incorporating an oxetane ring fused to a piperidine ring, offers a three-dimensional scaffold that serves as a valuable bioisosteric replacement for commonly used motifs like morpholine. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a particular focus on its role as a building block for the development of novel therapeutics, including inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).
Molecular Structure and Identification
This compound is a bicyclic organic compound with a central spiro atom connecting a four-membered oxetane ring and a six-membered piperidine ring.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 241820-91-7[1] |
| Chemical Formula | C₇H₁₃NO[1][2] |
| Canonical SMILES | C1CNCCC12COC2[1] |
| InChI | InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2[1] |
| InChIKey | RECARUFTCUAFPV-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound and its salts are crucial for its application in drug development, influencing factors such as solubility, absorption, and distribution. While experimental data for the free base is limited in publicly available literature, computed properties and data for its salt forms provide valuable insights.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 127.18 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 127.099714038 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| XLogP3-AA | 0.4 | PubChem (Computed) |
| pKa (Predicted) | 10.62 ± 0.20 | Guidechem |
| Melting Point (Hemioxalate salt) | 208 °C | TCI Chemicals[3] |
| Solubility | Soluble in organic solvents, insoluble in water. | Guidechem |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the scientific literature, often culminating in the formation of an oxalate or hemioxalate salt for improved stability and handling.[4][5] A common synthetic approach involves the construction of the spirocyclic core through cyclization reactions.
Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt)
Experimental Protocol: Formation of the Oxalate Salt
This protocol is adapted from the literature for the formation of the oxalate salt from the free base.[4]
-
Dissolve this compound (1.300 g, 4.6 mmol) and magnesium turnings (0.780 g, 32.3 mmol) in methanol (50 mL).
-
Sonicate the mixture for 1 hour.
-
Evaporate the solvent to yield a viscous grey residue.
-
Add diethyl ether (50 mL) and Na₂SO₄·10H₂O (2.000 g) to the residue.
-
Stir the mixture for 30 minutes.
-
Filter the mixture.
-
Add anhydrous oxalic acid (0.210 g, 2.3 mmol) to the filtrate to precipitate the oxalate salt.
Note: This protocol describes the salt formation from the free base. The synthesis of the free base itself involves a multi-step process that may be proprietary or detailed in patent literature.
Caption: Simplified workflow for the synthesis of this compound and its oxalate salt.
Spectroscopic Data
Detailed experimental spectroscopic data for the parent this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the protons on the oxetane ring are expected to appear at a different chemical shift compared to those on the piperidine ring. The protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a lower field. |
| ¹³C NMR | Distinct signals for the seven carbon atoms are expected. The spiro carbon atom will have a unique chemical shift. The carbons bonded to the heteroatoms (oxygen and nitrogen) will be deshielded. |
| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the ether in the oxetane ring, N-H stretching of the secondary amine in the piperidine ring, and C-N stretching are expected. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 127.10. Predicted adducts include [M+H]⁺ at m/z 128.10700 and [M+Na]⁺ at m/z 150.08894.[2] |
Note: The data in Table 3 is predicted and should be confirmed with experimental results.
Applications in Drug Discovery
This compound is a valuable building block in drug discovery, primarily due to its role as a bioisostere of morpholine.[4] Its rigid, three-dimensional structure can lead to improved metabolic stability and binding affinity of drug candidates.
Inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1)
A significant area of interest is the incorporation of the this compound moiety into molecules targeting NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is overexpressed in several types of cancer cells.[4] It plays a role in the detoxification of quinones and the protection of cells from oxidative stress. Inhibition of NQO1 is a potential therapeutic strategy for cancer.
Derivatives of this compound have been investigated for their ability to be incorporated into fused benzimidazole structures, which have shown potential as NQO1 inhibitors.[4] The oxetane ring is thought to offer favorable hydrogen bonding capacity, which could enhance binding to the NQO1 active site.[4]
Caption: Role of NQO1 in quinone detoxification and its inhibition by compounds containing the this compound scaffold.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics. Its unique molecular structure and favorable physicochemical properties make it an attractive building block for medicinal chemists. Further research into its synthesis, biological activity, and structure-activity relationships is warranted to fully exploit its potential in drug discovery, particularly in the development of NQO1 inhibitors for cancer therapy. While detailed experimental data on the parent compound is not extensively available, the existing information highlights its significance and potential for future research.
References
- 1. This compound | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Oxa-7-azaspiro[3.5]nonane, a spirocyclic heterocyclic compound of interest in medicinal chemistry. Due to its unique three-dimensional structure, this molecule serves as a valuable building block in the design of novel therapeutic agents. This document summarizes available quantitative data, outlines relevant experimental contexts, and visualizes a representative synthetic workflow.
Core Physical Properties
Quantitative data on the physical properties of this compound in its free base form is limited in publicly available literature. The majority of characterization has been performed on its salt derivatives, such as the hemioxalate or oxalate salt, which often exhibit more defined physical characteristics like a sharp melting point. The following table summarizes the available computed and experimental data.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₁₃NO | PubChem[1] | - |
| Molecular Weight | 127.18 g/mol | PubChem[1] | Computed |
| Melting Point | 208 °C | Lab Pro Inc.[2] | For the hemioxalate salt |
| Boiling Point | Not available | - | No experimental data found for the free base. |
| Density | Not available | - | No experimental data found. |
| Solubility | Not available | - | No quantitative solubility data found. As a small polar molecule, it is expected to have some solubility in water and polar organic solvents. |
| XLogP3 | 0.2 | PubChem | Computed measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | PubChem | Computed |
| Hydrogen Bond Acceptor Count | 2 | PubChem | Computed |
Experimental Context and Methodologies
The physical properties of novel compounds like this compound are typically determined using a suite of standard analytical techniques. While specific experimental protocols for this exact molecule are not detailed in the available literature, the following methodologies are standard practice in the field.
Melting Point Determination: The melting point of the hemioxalate salt was likely determined using a digital melting point apparatus. In this method, a small, powdered sample of the crystalline salt is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This is a crucial indicator of purity for crystalline solids.
Spectroscopic Analysis: Although not a physical property in the classical sense, spectroscopic data is vital for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the spirocyclic framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
Synthetic Workflow
The synthesis of this compound has been described in the scientific literature. A common approach involves the construction of the spirocyclic system through a multi-step synthesis. The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic oxetane, a key structural feature of the target molecule.
Caption: Generalized synthetic workflow for this compound.
This in-depth guide provides the currently available information on the physical properties of this compound. Further experimental investigation is required to fully characterize the physical properties of the free base. The provided synthetic overview offers insight into its preparation for research and development purposes.
References
The Ascendancy of 2-Oxa-7-azaspiro[3.5]nonane: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel spirocyclic scaffold, 2-Oxa-7-azaspiro[3.5]nonane, has emerged as a significant building block in medicinal chemistry, offering a unique three-dimensional topology that is increasingly sought after in the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. Furthermore, this guide explores its burgeoning role in the development of targeted therapies, with a focus on its incorporation into inhibitors of challenging drug targets such as KRAS G12C and viral proteases, as well as modulators of G-protein coupled receptors.
Discovery and Historical Context
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its emergence is rooted in the broader exploration of spirocyclic oxetanes as valuable structural motifs in medicinal chemistry. These scaffolds have been proposed as advantageous alternatives to more conventional heterocycles like morpholine. The inherent rigidity and three-dimensionality of spirocycles can lead to improved pharmacological properties, including enhanced binding affinity, selectivity, and metabolic stability.
A significant contribution to the accessible synthesis of this compound was reported by Aldabbagh and co-workers in 2015. Their work described a novel, multi-step synthetic pathway, making this previously expensive and less accessible compound more readily available for research and development. This synthesis has been pivotal in unlocking the potential of the this compound core for its incorporation into a diverse range of biologically active molecules.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its application in synthetic chemistry and drug design, providing insights into its solubility, stability, and potential for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| CAS Number | 241820-91-7 | PubChem |
| Appearance | Colorless liquid (free base) | Guidechem[1] |
| pKa (predicted) | 10.62 ± 0.20 | Guidechem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Monoisotopic Mass | 127.099714038 Da | PubChem |
| Canonical SMILES | C1CNCCC12COC2 | PubChem |
| InChI Key | RECARUFTCUAFPV-UHFFFAOYSA-N | PubChem |
Key Experimental Protocols: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of the oxalate salt of this compound, as adapted from the work of Aldabbagh et al. This multi-step synthesis provides a reliable method for obtaining the title compound.
Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate
-
Procedure: Diethyl malonate and sodium hydride are heated in dimethylformamide (DMF). To this mixture, N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide is added, and the reaction is heated for an extended period. After cooling, the solvent is evaporated, and the residue is worked up with ethyl acetate and aqueous lithium chloride to yield the product.
Synthesis of [1-(Tosyl)piperidine-4,4-diyl]dimethanol
-
Procedure: The previously synthesized diethyl ester is reduced using lithium aluminum hydride in a suitable solvent like tetrahydrofuran (THF). The reaction is carefully quenched, and the product is extracted to yield the diol.
Synthesis of 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane
-
Procedure: The diol is subjected to a one-pot mesylation and ring closure. This is a critical step in forming the oxetane ring of the spirocyclic system.
Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt)
-
Procedure: The tosyl protecting group is removed from the 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane. The resulting free base, this compound, is then treated with anhydrous oxalic acid in a suitable solvent to precipitate the oxalate salt.[2]
Synthetic workflow for this compound oxalate salt.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutics targeting a range of challenging diseases.
Covalent Inhibition of KRAS G12C
The KRAS oncogene, particularly the G12C mutant, has been a notoriously difficult target in cancer therapy. The development of covalent inhibitors that specifically target the mutant cysteine residue has been a major breakthrough. The this compound scaffold has been incorporated into the design of such inhibitors. The spirocyclic moiety can orient a reactive group, such as an acrylamide, to form a covalent bond with the cysteine residue in the Switch-II pocket of the KRAS G12C protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor growth and proliferation.
Inhibition of the KRAS G12C signaling pathway.
Inhibition of Viral Proteases
Viral proteases are essential enzymes for the replication of many viruses, including coronaviruses. The main protease (3CLpro) of SARS-CoV-2 is a key drug target. Spirocyclic scaffolds, including those related to this compound, have been explored in the design of 3CLpro inhibitors. These rigid structures can effectively occupy specific pockets within the enzyme's active site, leading to potent inhibition of its activity and, consequently, the suppression of viral replication. The spirocyclic core can serve as a non-peptidic framework to position key pharmacophoric elements that interact with the subsites of the protease active site.
Mechanism of viral protease inhibition.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large family of cell surface receptors that are the targets of a significant portion of approved drugs. The 7-azaspiro[3.5]nonane scaffold, a close structural analog of this compound, has been successfully utilized in the development of agonists for GPR119, a GPCR involved in glucose homeostasis. The spirocyclic core can provide a rigid framework to orient substituents that are crucial for receptor binding and activation. Upon agonist binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events that promote insulin secretion.
GPR119 agonist signaling pathway.
Conclusion
This compound has transitioned from a niche chemical entity to a valuable and versatile building block in contemporary drug discovery. Its unique three-dimensional structure provides a compelling scaffold for the design of potent and selective modulators of challenging biological targets. The development of accessible synthetic routes has been instrumental in this transition, enabling broader exploration of its potential. As the demand for novel chemical matter with improved drug-like properties continues to grow, the this compound core and its derivatives are poised to play an increasingly important role in the development of innovative medicines for a wide range of diseases.
References
An In-Depth Technical Guide to CAS Number 241820-91-7: 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxa-7-azaspiro[3.5]nonane, identified by CAS number 241820-91-7, is a heterocyclic organic compound with a spirocyclic framework. This unique three-dimensional structure has garnered interest in medicinal chemistry as a potential bioisostere for the morpholine group, offering improved metabolic stability and physicochemical properties in drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on its application as a building block in the development of novel therapeutics, particularly in the context of targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. This spirocyclic structure, containing both an oxygen and a nitrogen atom, allows for the formation of hydrogen bonds, which can be crucial for its biological activity.[1] The compound is generally soluble in organic solvents but has limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 241820-91-7 | [2] |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 208.4°C at 760 mmHg | [2] |
| Flash Point | 74°C | [2] |
| Topological Polar Surface Area | 21.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Complexity | 102 | [2] |
| pKa (Predicted) | 10.62 ± 0.20 | [1] |
Synthesis and Experimental Protocols
A novel and efficient synthesis for this compound has been described, providing a viable route for its incorporation into drug discovery programs.
Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt)
A described synthesis involves the preparation of the oxalate salt of this compound.
Experimental Protocol:
-
This compound (1.300 g, 4.6 mmol) and magnesium turnings (0.780 g, 32.3 mmol) are combined in methanol (50 mL).
-
The mixture is sonicated for 1 hour.
-
The solvent is evaporated to yield a viscous grey residue.
-
Diethyl ether (50 mL) and sodium sulfate decahydrate (Na₂SO₄·10H₂O) (2.000 g) are added to the residue.
-
The mixture is stirred for 30 minutes.
-
The mixture is filtered.
-
Anhydrous oxalic acid (0.210 g, 2.3 mmol) is added to the filtrate, leading to the formation of a precipitate, which is the desired oxalate salt.
Biological Activity and Potential Applications
While direct quantitative biological data for this compound is limited in publicly available literature, its primary value lies in its role as a structural motif in medicinal chemistry. Spirocyclic oxetanes are considered valuable alternatives to the commonly used morpholine group in drug design, potentially offering enhanced metabolic stability and solubility.[3]
Targeting NAD(P)H:quinone oxidoreductase 1 (NQO1)
This compound has been utilized as a building block in a drug discovery project aimed at developing inhibitors for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] NQO1 is an enzyme that is overexpressed in various cancer cell lines and plays a role in detoxification and the bioactivation of certain anticancer prodrugs.[4][5]
NQO1 Signaling Pathway and Therapeutic Relevance
The NQO1 pathway is a critical component of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the NQO1 gene, leading to its increased expression. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification step as it bypasses the formation of reactive semiquinone intermediates.[6] However, certain quinone-based anticancer drugs require bioactivation by NQO1 to exert their cytotoxic effects.[4][5] Therefore, targeting NQO1 presents a dual opportunity in cancer therapy: inhibiting its detoxification of environmental carcinogens for cancer prevention, or exploiting its high expression in tumors to selectively activate prodrugs.
Representative Experimental Protocol: NQO1 Inhibition Assay
While specific data for this compound is not available, the following is a general protocol for determining NQO1 activity, which can be adapted to screen for potential inhibitors. This assay typically measures the rate of NAD(P)H oxidation by NQO1 using a quinone substrate. To ensure specificity, a parallel reaction containing a known NQO1 inhibitor, such as dicoumarol, is run. The true NQO1 activity is the dicoumarol-sensitive portion of the total reductase activity.[1]
1. Preparation of Cell Lysate:
- Harvest cultured cells (e.g., cancer cell lines with high NQO1 expression) by scraping or trypsinization, followed by washing with ice-cold Phosphate-Buffered Saline (PBS).
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1 mM DTT, with protease inhibitors).
- Lyse the cells by sonication on ice or through multiple freeze-thaw cycles.
- Clarify the lysate by centrifugation at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.
- Collect the clear supernatant (cell extract containing NQO1).
- Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
2. NQO1 Activity Assay (Colorimetric):
- Prepare a reaction mixture containing the cell lysate (e.g., 50 μg/mL protein), a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), NADH (e.g., 0.2 mM), and a chromogenic substrate such as 2,6-dichlorophenolindophenol (DCPIP) (e.g., 40 μM).
- To determine the inhibitory potential of a test compound (e.g., this compound), pre-incubate the cell lysate with various concentrations of the compound before adding the substrate.
- Monitor the change in absorbance at a specific wavelength (e.g., 620 nm for DCPIP) over time using a microplate reader.
- Calculate the NQO1 activity using the extinction coefficient of the substrate and express it as nanomoles of substrate reduced per minute per milligram of protein.
- The inhibitory effect of the test compound can be determined by comparing the enzyme activity in the presence and absence of the compound, and IC50 values can be calculated.
Safety and Handling
This compound is classified as causing serious eye irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
Conclusion
This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its spirocyclic oxetane moiety offers a promising alternative to traditional scaffolds like morpholine, with the potential for improved physicochemical and pharmacokinetic properties. While direct biological activity data for this compound is scarce, its application in the synthesis of potential NQO1 inhibitors highlights its relevance in the development of novel anticancer agents. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related spirocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated variants of human NQO1: impacts on inhibitor binding and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane
This technical guide provides a comprehensive overview of 2-Oxa-7-azaspiro[3.5]nonane, a spirocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications.
Chemical Identity and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is a heterocyclic compound featuring a unique spiro structure.
Synonyms:
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1] |
| Monoisotopic Mass | 127.099714038 Da | [1][2] |
| CAS Number | 241820-91-7 | [1] |
| Topological Polar Surface Area | 21.3 Ų | [1][2] |
| Complexity | 101 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Heavy Atom Count | 9 | [2] |
Synthesis of this compound
A novel synthesis for this compound has been described, which provides a clear pathway for its laboratory preparation.[3] An alternative synthesis has also been noted in patent literature.[3]
A recently developed synthesis route for the oxalate salt of this compound is outlined as follows[3]:
-
Preparation of N-tosyl-piperidine-4,4-diethyl ester (3): This intermediate is prepared through the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine.[3]
-
Reduction to Diol (4): The diethyl ester (3) is reduced using lithium aluminum hydride to yield the corresponding diol (4).[3]
-
One-Pot Mesylation and Ring Closure to Oxetane (5): The diol (4) undergoes a one-pot reaction involving mesylation and subsequent ring closure to form the oxetane (5).[3]
-
Deprotection and Salt Formation (1b): The tosyl protecting group is removed from the oxetane (5), and the final product, this compound, is isolated as its oxalate salt (1b).[3]
The following diagram illustrates the workflow for the synthesis of the oxalate salt of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry. Its spirocyclic nature introduces a three-dimensional structure that can be advantageous in designing drug candidates with improved physicochemical properties.
It has been utilized in the synthesis of spirocyclic oxetane-fused benzimidazoles.[3] These resulting tetracyclic systems are of interest for further investigation, with future work proposed to focus on preparing quinone analogues for anti-cancer studies.[3] The incorporation of the this compound moiety can influence the biological activity and pharmacokinetic profile of larger molecules.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this compound.
References
Structural Characterization of 2-Oxa-7-azaspiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 2-Oxa-7-azaspiro[3.5]nonane, a spirocyclic heterocyclic compound with growing interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic properties, and analytical methodologies pertinent to its identification and characterization.
Introduction
This compound is a saturated heterocyclic scaffold with the molecular formula C₇H₁₃NO.[1] Its rigid, three-dimensional structure makes it an attractive building block in drug discovery, where it is considered a potential bioisostere for commonly used groups like morpholine.[2] The introduction of such spirocyclic moieties can favorably modulate the physicochemical properties of drug candidates, including their metabolic stability and binding affinity.
Synthesis
A known synthetic route to this compound involves a multi-step process starting from diethyl malonate and N-tosylbis(2-bromoethyl)amine. The synthesis proceeds through the formation of a piperidine ring, followed by reduction and a one-pot mesylation and ring closure to form the oxetane ring. The final step involves the removal of the tosyl protecting group.[2]
A detailed experimental workflow for the synthesis is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structural and Physicochemical Properties
A summary of the key structural and physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 241820-91-7 | [1] |
| SMILES | C1CNCCC12COC2 | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 (Oxetane CH₂) | ~4.5 (s) | ~82 |
| C4 (Spirocenter) | - | ~38 |
| C6, C8 (Piperidine CH₂) | ~2.7 (t) | ~49 |
| C5, C9 (Piperidine CH₂) | ~1.9 (t) | ~36 |
| NH (Piperidine) | Broad singlet | - |
Note: These are predicted values based on the data from a bromo-aniline substituted derivative and general knowledge of chemical shifts for similar structures. Actual values may vary.
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-150 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired FID by applying a suitable window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (alkane) | 2850-3000 |
| C-O-C Stretch (ether) | 1050-1150 |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z |
| [M+H]⁺ | 128.1070 |
| [M+Na]⁺ | 150.0889 |
Note: These values are calculated based on the exact mass of the molecule.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and any other significant fragment ions.
Crystallographic Data
As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for the parent this compound. However, the crystal structure of a complex derivative, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], has been reported, confirming the spirocyclic core's geometry in a more complex system.[2] Obtaining the crystal structure of the parent compound would be invaluable for a definitive conformational analysis.
Biological and Medicinal Chemistry Context
This compound is proposed as a valuable structural alternative to the commonly used morpholine moiety in medicinal chemistry.[2] The rationale behind this is to leverage its rigid, three-dimensional structure to potentially enhance binding affinities to biological targets and improve metabolic stability. While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active spirocyclic systems suggests its potential as a scaffold for developing novel therapeutics.
Logical Relationship in Drug Discovery
Caption: Rationale for utilizing this compound in drug discovery.
Conclusion
This technical guide has summarized the available information on the structural characterization of this compound. While a synthetic route has been established, a complete and publicly available dataset of its spectroscopic and crystallographic properties is still needed. The provided experimental protocols offer a starting point for researchers to fully characterize this promising scaffold. Further investigation into its biological activities is warranted to explore its full potential in the development of new therapeutic agents.
References
A Technical Guide to the Theoretical Investigation of 2-Oxa-7-azaspiro[3.5]nonane Stability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical guide to the theoretical and computational methodologies required to study the stability of the 2-Oxa-7-azaspiro[3.5]nonane scaffold. Given the limited availability of direct experimental or computational studies on this specific molecule in public literature, this guide outlines a robust protocol based on established computational chemistry practices for analogous spirocyclic systems, particularly those containing oxetane and piperidine rings.
Introduction to this compound
The this compound scaffold is a unique three-dimensional structure of significant interest in medicinal chemistry.[1] It combines a strained four-membered oxetane ring with a six-membered piperidine ring, linked by a spirocyclic carbon atom. This arrangement offers a rigid conformational framework that can be valuable for designing drug candidates with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.[1][2]
The stability of this scaffold is governed by a delicate interplay of several factors:
-
Ring Strain: The oxetane ring possesses considerable ring strain (approximately 25.5 kcal/mol), which influences its reactivity and conformational preferences.[3][4] This strain is a critical determinant of the overall molecular stability.
-
Conformational Isomerism: The piperidine ring can adopt various conformations, primarily chair and boat forms.[5] The substitution pattern and the spiro-fusion will dictate the preferred, most stable conformation.
-
Intramolecular Interactions: Non-covalent interactions, such as transannular interactions, electrostatic forces, and hyperconjugation, play a crucial role in stabilizing or destabilizing different conformers.[6]
A thorough theoretical investigation is essential to understand these factors and to predict the molecule's behavior in different chemical environments.
Theoretical and Computational Protocols
A standard computational approach to assess the stability of this compound involves a multi-step process, from initial structure generation to high-level energy calculations.
Conformational Search and Structure Generation
The first step is to identify all possible low-energy conformers of the molecule. This is crucial as the relative stability of these conformers determines the overall conformational landscape.
-
Methodology: A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods (e.g., AM1).[7] This process involves the systematic rotation of all rotatable bonds to generate a wide range of initial structures. For the this compound, this would primarily involve exploring the puckering of the oxetane ring and the different chair and boat conformations of the piperidine ring.
Geometry Optimization and Frequency Calculations
Each identified conformer must be subjected to geometry optimization to find its local minimum on the potential energy surface.
-
Methodology: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[8][9]
-
Functional: The B3LYP hybrid functional is a common choice that provides a good balance of accuracy and computational cost.[10]
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient for initial optimizations. For more accurate results, larger basis sets like 6-311++G(d,p) can be employed.[9]
-
-
Frequency Analysis: Following optimization, harmonic frequency calculations should be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
High-Level Single-Point Energy Calculations
To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level ab initio methods.
-
Methodology:
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation.[11]
-
Coupled Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) with a suitable basis set (e.g., aug-cc-pVDZ) can provide highly accurate energy values.[11][12]
-
Solvation Effects
The stability of conformers can be significantly influenced by the solvent. Therefore, it is important to include solvation effects in the calculations, especially if the molecule is intended for biological applications.
-
Methodology: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used to approximate the effect of a solvent.[13] The choice of solvent (e.g., water, chloroform) should be guided by the intended application.
Data Presentation: Hypothetical Stability Analysis
A theoretical study would generate a wealth of quantitative data. The following table illustrates how this data could be structured for a comparative analysis of the most stable conformers of this compound.
| Conformer ID | Piperidine Conformation | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters (Bond Lengths in Å, Angles in °) |
| Conf-1 | Chair (Axial N-H) | 0.00 | 0.00 | 0.00 | C-O: 1.45, C-N: 1.47, C-O-C: 92.5 |
| Conf-2 | Chair (Equatorial N-H) | +1.2 | +1.1 | +1.5 | C-O: 1.46, C-N: 1.47, C-O-C: 92.3 |
| Conf-3 | Twist-Boat | +4.5 | +4.2 | +5.1 | C-O: 1.46, C-N: 1.48, C-O-C: 93.1 |
Note: The data presented in this table is hypothetical and serves as an example of how results from a computational study would be presented. The relative energies are typically reported with respect to the most stable conformer (Conf-1).
Visualization of Computational Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for a comprehensive theoretical study of molecular stability.
Caption: Workflow for theoretical stability analysis.
Conclusion
The theoretical study of this compound stability is a critical step in harnessing its potential in drug discovery. By employing a systematic computational workflow encompassing conformational analysis, geometry optimizations, and high-level energy calculations, researchers can gain deep insights into the molecule's conformational preferences and intrinsic stability. This knowledge is invaluable for the rational design of novel therapeutics with optimized efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for conducting such an investigation.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ab initio periodic study of the conformational behavior of glycine helical homopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benchmark Ab Initio Determination of the Conformers, Proton Affinities, and Gas-Phase Basicities of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
The 2-Oxa-7-azaspiro[3.5]nonane Core: A Technical Guide to its Fundamental Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The 2-Oxa-7-azaspiro[3.5]nonane core is a compelling saturated heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. Its unique three-dimensional structure, combining a piperidine and an oxetane ring through a spirocyclic fusion, offers a valuable alternative to commonly used motifs like morpholine and piperidine. This guide provides an in-depth analysis of the synthesis, fundamental reactivity, and potential applications of this promising core structure in drug discovery.
Introduction to a Novel Scaffold
Spirocyclic systems are increasingly sought after in modern drug design for their ability to confer conformational rigidity, improve metabolic stability, and provide precise three-dimensional vectors for interacting with biological targets. The this compound core, in particular, is recognized as a polar equivalent of a gem-dimethyl group and a structural alternative to morpholine.[1] Its incorporation into molecular design can enhance aqueous solubility and metabolic robustness while providing a hydrogen bond acceptor in the oxetane ring and a versatile secondary amine for further functionalization.[1]
Synthesis of the this compound Core
A multi-step synthesis for the oxalate salt of this compound has been reported, starting from diethyl malonate and N-tosylbis(2-bromoethyl)amine.[1] The key steps involve the formation of a protected piperidine ring, reduction of the ester groups to a diol, and a one-pot mesylation and ring closure to form the oxetane ring.
Caption: Synthesis of the oxalate salt of this compound.
Experimental Protocol: Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate[1]
-
N-Tosyl-piperidine-4,4-diethyl ester (3): Synthesized from the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine.
-
Diol Intermediate (4): The diethyl ester (3) is reduced using lithium aluminum hydride.
-
N-Tosyl-2-oxa-7-azaspiro[3.5]nonane (5): The diol (4) undergoes a one-pot mesylation and subsequent ring closure to yield the protected spirocycle.
-
This compound (Free Base): The tosyl group of compound (5) (1.300 g, 4.6 mmol) is removed by sonication with magnesium turnings (0.780 g, 32.3 mmol) in methanol (50 mL) for 1 hour. The mixture is evaporated, and the residue is worked up with diethyl ether and sodium sulfate decahydrate.
-
Oxalate Salt Formation: After filtration, anhydrous oxalic acid (0.210 g, 2.3 mmol) is added to the filtrate containing the free base to precipitate the oxalate salt.
Fundamental Reactivity
The reactivity of the this compound core is characterized by the distinct functionalities of its piperidine and oxetane rings. The secondary amine of the piperidine ring is a nucleophilic center, while the strained oxetane ring is susceptible to ring-opening reactions.
Reactions at the Nitrogen Atom
The secondary amine is readily available for various transformations, including N-acylation and N-alkylation, allowing for the introduction of a wide range of substituents.
N-Acylation: A notable example is the N-acetylation of an arylated derivative of the core. The reaction of 2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline with acetic anhydride in methanol yields the corresponding acetamide in high yield.[1]
Caption: N-Acylation of a this compound derivative.
This N-acylated product can undergo further transformations, such as oxidative cyclization using Oxone® in formic acid to form a novel tetracyclic benzimidazole system.[1]
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Acetylation | 2-(5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl)amine | Acetic anhydride, Methanol | N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | 90 | [1] |
| Oxidative Cyclization | N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | Oxone®, Formic acid | 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | 74 | [1] |
N-Alkylation: While specific examples for this core are not detailed in the reviewed literature, standard N-alkylation protocols using alkyl halides or reductive amination are expected to be applicable. These reactions would typically involve the free base of the spirocycle and an appropriate electrophile in the presence of a base.
Reactions of the Oxetane Ring
The four-membered oxetane ring is strained and can undergo ring-opening reactions under various conditions, typically with nucleophiles under acidic catalysis. The regioselectivity of the attack on the spiro-carbon versus the methylene carbons of the oxetane would be an important consideration for synthetic applications. Strong nucleophiles, such as organolithium or Grignard reagents, can also open the oxetane ring.
Applications in Drug Discovery
The this compound core is a promising scaffold for the development of novel therapeutics. Its utility stems from its role as a bioisostere and its favorable physicochemical properties.
Bioisosteric Replacement
This spirocycle has been proposed as a valuable structural alternative to the ubiquitous morpholine moiety in medicinal chemistry.[1] The rigid, three-dimensional nature of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar structures.
Potential Biological Screening Workflow
Given its structural features, the this compound core and its derivatives are excellent candidates for screening against a variety of biological targets. A hypothetical workflow for screening a library of derivatives against a target enzyme, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) which has been mentioned as a potential target, is outlined below.[1]
Caption: Hypothetical workflow for biological screening and lead optimization.
Conclusion
The this compound core represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis has been established, and its fundamental reactivity, centered around the nucleophilic secondary amine and the electrophilic oxetane ring, provides ample opportunities for the creation of diverse chemical libraries. For drug development professionals, this spirocyclic system offers a promising starting point for the design of novel therapeutics with potentially improved pharmacological profiles. Further exploration of its reactivity and biological activities is warranted to fully unlock the potential of this intriguing molecular architecture.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the 2-Oxa-7-azaspiro[3.5]nonane scaffold, a valuable building block in modern medicinal chemistry. The unique three-dimensional structure of this spirocycle, combining an oxetane and a piperidine ring, offers an attractive starting point for the synthesis of novel small molecules with potential therapeutic applications. This document outlines detailed protocols for the functionalization of the secondary amine and discusses the potential for modifications involving the oxetane ring.
The this compound moiety is considered a valuable structural alternative to the more common morpholine group in drug design. Its rigid spirocyclic nature can lead to improved binding affinity and selectivity for biological targets, while the oxetane ring can act as a polar equivalent to a gem-dimethyl group, potentially enhancing physicochemical properties such as solubility.
Derivatization Strategies
The primary site for derivatization on the this compound core is the secondary amine of the piperidine ring. This allows for a wide range of modifications, including N-arylation, N-alkylation, N-acylation, and reductive amination, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Table 1: Summary of Derivatization Reactions for this compound
| Derivatization Type | Reagents & Conditions | Product Type | Typical Yield (%) |
| N-Arylation | 1-Bromo-2-fluoro-4-nitrobenzene, K₂CO₃, DMSO, 120 °C | N-Aryl derivative | 90 |
| Cyclization | Oxone®, Formic acid | Fused benzimidazole | 74 |
| N-Alkylation (General) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl derivative | Varies |
| Reductive Amination (General) | Aldehyde or Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkyl derivative | Varies |
Experimental Protocols
Protocol 1: N-Arylation and Subsequent Cyclization to a Fused Benzimidazole
This protocol describes the synthesis of N-(5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl)acetamide and its subsequent oxidative cyclization.[1]
Step 1: N-Arylation
-
Materials:
-
This compound
-
N-(5-bromo-2-fluorophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of N-(5-bromo-2-fluorophenyl)acetamide in DMSO, add this compound and potassium carbonate.
-
Heat the reaction mixture at 120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl)acetamide. A yield of 90% has been reported for a similar N-arylation reaction.[1]
-
Step 2: Oxidative Cyclization
-
Materials:
-
N-(5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl)acetamide
-
Oxone® (potassium peroxymonosulfate)
-
Formic acid
-
-
Procedure:
-
Dissolve the N-arylacetamide derivative in formic acid.
-
Add Oxone® to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, basify the reaction mixture with an aqueous base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
The organic extract can often be concentrated to yield the spirocyclic oxetane-fused benzimidazole without the need for chromatography. A yield of 74% has been reported for this cyclization.[1]
-
Protocol 2: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., anhydrous potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base to the solution.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently if necessary, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for Reductive Amination
This protocol outlines a general procedure for the synthesis of N-substituted derivatives via reductive amination.
-
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
To a stirred solution of this compound and the aldehyde or ketone in the chosen solvent, add acetic acid (if used).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General workflow for the derivatization of this compound.
Biological Context: GPR119 Agonism
While specific biological activity data for this compound derivatives are not extensively reported, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent agonists for G protein-coupled receptor 119 (GPR119).[2] GPR119 is a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. The activation of GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), ultimately promoting the release of insulin from pancreatic β-cells.
Caption: GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane agonist.
References
2-Oxa-7-azaspiro[3.5]nonane: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-oxa-7-azaspiro[3.5]nonane scaffold and its derivatives have emerged as valuable building blocks in medicinal chemistry. Their inherent three-dimensionality, metabolic stability, and ability to serve as bioisosteric replacements for traditional moieties like morpholine make them attractive for the design of novel therapeutics. These application notes provide a comprehensive overview of the utility of this spirocyclic system, focusing on its application in the development of GPR119 agonists for type 2 diabetes, FAAH inhibitors for neurological disorders, and its potential as a modulator of NQO1 in oncology and as a component of safer local anesthetics.
Application 1: GPR119 Agonists for Type 2 Diabetes
The 7-azaspiro[3.5]nonane core, a close structural analog of this compound, has been successfully employed in the design of potent G-protein coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2]
Quantitative Data: GPR119 Agonist Activity
| Compound ID | Target | Assay Type | EC50 (nM) | Cell Line | Reference |
| 54g | Human GPR119 | cAMP Accumulation | 16 | HEK293 | [3] |
| II-14 | Human GPR119 | cAMP Activation | 69 | CHO | [4] |
| II-18 | Human GPR119 | cAMP Activation | 99 | CHO | [4] |
Signaling Pathway: GPR119-Mediated Insulin and GLP-1 Secretion
Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[5][6]
Experimental Protocols
A general synthetic approach involves the construction of the spirocyclic core followed by functionalization.[3]
-
Cell Culture : Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human GPR119 receptor in appropriate culture media.
-
Cell Seeding : Seed the cells into 384-well plates and incubate overnight.
-
Assay Preparation : Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Compound Addition : Add the test compounds (7-azaspiro[3.5]nonane derivatives) at various concentrations to the wells.
-
Incubation : Incubate the plates for 30 minutes at room temperature.
-
cAMP Measurement : Measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF-based assay).
-
Data Analysis : Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
Application 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[2] Inhibiting FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects, making it a target for various neurological and inflammatory conditions.[2][8]
Quantitative Data: FAAH Inhibitor Potency
| Compound Series | Target | Assay Type | Potency (kinact/Ki) (M⁻¹s⁻¹) | Reference |
| 7-Azaspiro[3.5]nonane ureas | Human FAAH | Irreversible Inhibition | > 1500 | [7] |
| PF-3845 (piperidine urea) | Human FAAH | Irreversible Inhibition | 14347 | [9] |
| URB597 (carbamate) | Human FAAH | Irreversible Inhibition | 1650 | [9] |
Signaling Pathway: Endocannabinoid System Modulation by FAAH Inhibition
FAAH inhibitors block the degradation of the endocannabinoid anandamide (AEA), leading to its accumulation. Elevated AEA levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in pain perception, inflammation, and mood regulation.[10]
Experimental Protocols
The synthesis typically involves the preparation of the spirocyclic amine followed by reaction with an appropriate isocyanate or carbamoyl chloride to form the urea linkage.
-
Enzyme and Substrate Preparation : Prepare solutions of recombinant human FAAH and a fluorogenic substrate (e.g., AMC-arachidonoyl amide) in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[3]
-
Compound Preparation : Prepare serial dilutions of the test inhibitors (7-azaspiro[3.5]nonane derivatives) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup : In a 96-well plate, add the assay buffer, FAAH enzyme, and the test inhibitor or vehicle control.
-
Pre-incubation (for irreversible inhibitors) : Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for covalent bond formation.[2]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement : Measure the increase in fluorescence (excitation ~350 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, calculate kinact and Ki from progress curves at different inhibitor concentrations.[9]
Application 3: NQO1 Modulators in Oncology
The this compound scaffold has been investigated for its potential to be incorporated into modulators of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is overexpressed in many cancer types and is involved in detoxification and the bioactivation of certain anticancer quinones.
Experimental Protocols
-
Sample Preparation : Prepare cell lysates from cancer cell lines known to express NQO1. Determine the protein concentration of the lysates.
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NADH, and the substrate 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor Addition : Add varying concentrations of the test compound (containing the this compound moiety) or a known NQO1 inhibitor (e.g., dicoumarol) to the wells.
-
Enzyme Addition : Add the cell lysate containing NQO1 to initiate the reaction.
-
Absorbance Measurement : Monitor the decrease in absorbance at 620 nm over time, which corresponds to the reduction of DCPIP by NQO1.
-
Data Analysis : Calculate the NQO1 activity as the rate of DCPIP reduction. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Application 4: Bioisosteric Replacement in Local Anesthetics
The this compound-1-carboxylic acid has been explored as a bioisostere for the piperidine fragment in the local anesthetic Bupivacaine.[11] This modification has been shown to result in an analogue with comparable activity, improved water solubility, and potentially lower toxicity.[11][12]
Experimental Protocols
The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes.
-
Cell Culture : Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5) in a suitable culture medium.
-
Electrophysiology : Use whole-cell patch-clamp electrophysiology to measure sodium currents.
-
Compound Application : Apply the Bupivacaine analogue containing the this compound moiety to the cells at various concentrations.
-
Data Acquisition : Elicit sodium currents by applying a voltage-step protocol before and after compound application.
-
Data Analysis : Measure the peak sodium current at each concentration and calculate the percentage of inhibition. Determine the IC50 for sodium channel blockade by fitting the concentration-response data to a suitable equation.
-
Animal Preparation : Anesthetize rats and expose the sciatic nerve.
-
Drug Administration : Inject a standard volume of the test compound solution (Bupivacaine analogue) or control (Bupivacaine, vehicle) around the sciatic nerve.
-
Assessment of Anesthesia : At regular intervals, assess the motor and sensory block by applying a stimulus (e.g., tail pinch) and observing the withdrawal reflex.
-
Data Recording : Record the onset and duration of the anesthetic effect for each animal.
-
Data Analysis : Compare the duration of anesthesia produced by the test compound with that of the standard drug.
These application notes highlight the significant potential of the this compound scaffold in addressing diverse therapeutic needs. Its unique structural and physicochemical properties offer medicinal chemists a valuable tool for the design and development of next-generation therapeutics. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds incorporating this promising building block.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Oxa-7-azaspiro[3.5]nonane in Spirocyclic Scaffold Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional and rigid structures. These characteristics can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability, and offer novel exit vectors for exploring chemical space.[1][2] 2-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic building block that serves as a polar bioisosteric replacement for the commonly used morpholine moiety.[3][4] Its incorporation into molecular scaffolds can introduce favorable properties for drug discovery programs.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of complex spirocyclic systems, with a focus on its application in the development of G-protein coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes.[1] Detailed experimental protocols for the synthesis of the building block and its derivatives, along with methods for their biological evaluation, are provided.
Synthesis of this compound and Derivatives
The synthesis of the this compound scaffold and its elaboration into more complex molecules are key steps in its utilization. Below are protocols for the synthesis of the oxalate salt of the parent scaffold and its subsequent functionalization and cyclization to form a spirocyclic oxetane-fused benzimidazole.
Protocol 1: Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt)[5]
This protocol describes the deprotection of a tosyl-protected precursor to yield the free amine, which is then precipitated as the oxalate salt.
Materials:
-
7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane
-
Magnesium turnings
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous oxalic acid
Procedure:
-
A mixture of 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane (1.300 g, 4.6 mmol) and magnesium turnings (0.780 g, 32.3 mmol) in methanol (50 mL) is sonicated for 1 hour.
-
The solvent is removed by evaporation to yield a viscous grey residue.
-
Diethyl ether (50 mL) and sodium sulfate decahydrate (2.000 g) are added to the residue.
-
The mixture is stirred for 30 minutes and then filtered.
-
Anhydrous oxalic acid (0.210 g, 2.3 mmol) is added to the filtrate, leading to the formation of a precipitate.
-
The precipitate is collected to give bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate.
Protocol 2: Synthesis of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide[3]
This protocol details the N-arylation of this compound with a substituted fluoro-nitrobenzene followed by reduction and acetylation.
Materials:
-
Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate
-
N-(5-bromo-2-fluorophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of N-(5-bromo-2-fluorophenyl)acetamide, the oxalate salt of this compound (1.2 equivalents), and potassium carbonate (3 equivalents) in DMSO is heated.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified by chromatography to yield N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide.
-
A reported yield for this transformation is 90%.[3]
Protocol 3: Oxidative Cyclization to a Spirocyclic Oxetane-Fused Benzimidazole[3]
This protocol describes the intramolecular cyclization of the N-aryl acetamide to form a tetracyclic benzimidazole derivative.
Materials:
-
N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide
-
Oxone® (potassium peroxymonosulfate)
-
Formic acid
Procedure:
-
The N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide is dissolved in formic acid.
-
Oxone® is added to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is basified and extracted with an organic solvent.
-
The product, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], can be isolated by simple organic extraction from the basified aqueous mixture without the need for chromatography.
-
A reported yield for this cyclization is 74%.[3]
Application in GPR119 Agonist Development
The 7-azaspiro[3.5]nonane scaffold, a close analog of this compound, has been successfully employed in the design of potent agonists for GPR119.[5] GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for type 2 diabetes treatment.[6]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a cascade of intracellular events.
Quantitative Data for a Representative GPR119 Agonist
The following tables summarize the in vitro activity and pharmacokinetic profile of a potent 7-azaspiro[3.5]nonane GPR119 agonist, which serves as a relevant example for compounds derived from the this compound scaffold.[5]
| Parameter | Value | Species |
| GPR119 EC₅₀ | 1.2 nM | Human |
| GPR119 EC₅₀ | 2.5 nM | Rat |
| Parameter | Value |
| Oral Bioavailability (F%) | 45% |
| Half-life (t₁/₂) | 2.5 h |
| Cₘₐₓ | 123 ng/mL |
| Tₘₐₓ | 1.0 h |
Biological Evaluation Protocols
Protocol 4: In Vitro GPR119 Activity Assay (cAMP Measurement)[6][8]
This protocol describes a method to determine the potency (EC₅₀) of a test compound in activating the GPR119 receptor by measuring intracellular cAMP accumulation.
Materials:
-
HEK293 or CHO cell line stably expressing human or rat GPR119
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compound and reference agonist
-
cAMP assay kit (e.g., HTRF or LANCE)
-
384-well plates
Procedure:
-
Cell Preparation:
-
Culture the GPR119-expressing cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and a reference agonist in the assay buffer.
-
-
Assay Execution:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Determine the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 5: In Vivo Oral Glucose Tolerance Test (OGTT)[1][3]
This protocol is used to evaluate the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test compound formulation
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle orally to the fasted rats.
-
-
Glucose Challenge:
-
After a set time (e.g., 30 or 60 minutes) following compound administration, administer a glucose solution orally.
-
-
Blood Glucose Measurement:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC of the compound-treated group to the vehicle-treated group to determine the glucose-lowering effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a spirocyclic compound using this compound.
References
Functionalization of the Azaspiro Ring in 2-Oxa-7-azaspiro[3.5]nonane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the 2-oxa-7-azaspiro[3.5]nonane scaffold represents a valuable building block in medicinal chemistry. Its inherent three-dimensional structure, serving as a bioisosteric replacement for commonly used motifs like morpholine, offers a pathway to novel chemical entities with potentially improved physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the functionalization of the nitrogen atom within the azaspiro ring, a key step in the diversification of this promising scaffold.
The secondary amine of the this compound ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic profile of drug candidates. The primary modes of functionalization include N-arylation, N-acylation, N-sulfonylation, and reductive amination.
Key Functionalization Strategies:
-
N-Arylation: The introduction of aryl or heteroaryl substituents is a common strategy to explore structure-activity relationships (SAR). The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst and a suitable ligand to couple the azaspirocycle with an aryl halide.
-
N-Acylation and N-Sulfonylation: The formation of amide and sulfonamide linkages, respectively, allows for the incorporation of a diverse array of functionalities. These reactions are typically straightforward, involving the reaction of the azaspirocycle with an acyl chloride, sulfonyl chloride, or a carboxylic acid activated with a coupling agent.
-
Reductive Amination: This one-pot reaction with aldehydes or ketones provides a direct route to N-alkylated derivatives. The use of mild reducing agents such as sodium triacetoxyborohydride (STAB) is common, as it selectively reduces the intermediate iminium ion in the presence of the carbonyl starting material.
Data Presentation: Representative Functionalization Reactions
The following table summarizes quantitative data for key functionalization reactions of the this compound ring, providing a comparative overview of reaction conditions and outcomes.
| Entry | Reaction Type | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | N-Arylation | This compound, 1-bromo-4-nitrobenzene | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C, 18 h | 7-(4-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane | 85 |
| 2 | N-Acylation | This compound, Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt, 2 h | 1-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one | 95 |
| 3 | N-Sulfonylation | This compound, p-Toluenesulfonyl chloride | Pyridine, Dichloromethane, rt, 12 h | 7-(tosyl)-2-oxa-7-azaspiro[3.5]nonane | 92 |
| 4 | Reductive Amination | This compound, Acetone | Sodium triacetoxyborohydride, Dichloroethane, rt, 24 h | 7-isopropyl-2-oxa-7-azaspiro[3.5]nonane | 78 |
Experimental Protocols:
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation with Acyl Chloride
This protocol provides a straightforward method for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This protocol details the N-alkylation of this compound using reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired N-alkylated product.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Functionalization
The following diagram illustrates a general workflow for the functionalization of this compound and subsequent biological evaluation.
Application Notes and Protocols for the Preparation of 2-Oxa-7-azaspiro[3.5]nonane Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Oxa-7-azaspiro[3.5]nonane and its fused heterocyclic derivatives. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical and pharmacological properties to drug candidates. The following sections detail the synthetic protocols for the preparation of the core scaffold and a representative fused heterocycle, summarize key quantitative data, and illustrate a relevant biological signaling pathway.
Application Notes
The this compound motif is increasingly recognized as a valuable building block in drug discovery. Its rigid, sp³-rich framework offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved solubility, metabolic stability, and target-binding affinity.
One of the primary applications of this scaffold is as a bioisosteric replacement for morpholine .[1] While morpholine is a common moiety in many approved drugs, it can be susceptible to metabolic degradation. The this compound core can mimic the hydrogen bonding capabilities of morpholine while offering enhanced metabolic robustness.[1]
Furthermore, derivatives of this compound have been investigated as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 agonists attractive candidates for improving glucose homeostasis.
The fusion of the this compound scaffold to other heterocyclic systems, such as benzimidazoles, can generate novel chemical entities with unique pharmacological profiles.[1] These fused systems can be explored for a variety of therapeutic areas, including oncology, by targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[1]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion and improved glucose control. The following diagram illustrates this pathway.
Caption: GPR119 Signaling Cascade.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the this compound core and its subsequent fusion to a benzimidazole ring.
Protocol 1: Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate Salt of the Core Scaffold)
This multi-step synthesis provides the core this compound scaffold as its oxalate salt.
Caption: Synthetic Workflow for the Core Scaffold.
Step 1: Preparation of N-tosyl-piperidine-4,4-diethyl ester (3)
-
This step involves the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine.[1] Detailed procedures for similar transformations are available in patents.
Step 2: Lithium Aluminum Hydride Reduction to Diol (4)
-
The N-tosyl-piperidine-4,4-diethyl ester (3) is reduced using lithium aluminum hydride (LiAlH₄) in a suitable solvent like anhydrous tetrahydrofuran (THF) to yield the corresponding diol (4).
Step 3: One-pot Mesylation and Ring Closure to Oxetane (5)
-
The diol (4) is subjected to a one-pot reaction involving mesylation followed by intramolecular ring closure to form the N-tosylated this compound (5).[1]
Step 4: Tosyl Deprotection and Oxalate Salt Formation (1b)
-
To a solution of this compound 5 (1.300 g, 4.6 mmol) in methanol (50 mL), add magnesium turnings (0.780 g, 32.3 mmol).
-
Sonicate the mixture for 1 hour.
-
Evaporate the solvent to obtain a viscous grey residue.
-
To the residue, add diethyl ether (50 mL) and Na₂SO₄·10H₂O (2.000 g).
-
Stir the mixture for 30 minutes and then filter.
-
To the filtrate, add anhydrous oxalic acid (0.210 g, 2.3 mmol) to precipitate the product.
-
Collect the precipitate to yield bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (1b).[1]
Protocol 2: Synthesis of a this compound Fused Benzimidazole
This protocol details the synthesis of 7'-bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] (2b) starting from the core scaffold.
Caption: Synthetic Workflow for the Fused Heterocycle.
Step 1: Synthesis of 7-(4-bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane (6b)
-
This step involves a nucleophilic aromatic substitution reaction between the this compound and 2,4-dibromonitrobenzene.
Step 2: Synthesis of 5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline (7b)
-
In a reaction vessel, combine the nitrobenzene derivative 6b (2.00 mmol), iron powder (0.370 g, 6.6 mmol), ammonium chloride (59 mg, 1.0 mmol), and water (1.5 mL) in ethanol (5 mL).
-
Heat the mixture at 80 °C for 5 hours.
-
After cooling, add ethyl acetate (50 mL) and filter the mixture.
-
Wash the filtrate with water (50 mL) and dry the organic layer to yield the aniline 7b.[2]
Step 3: Synthesis of N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide (8b)
-
To a solution of aniline 7b (0.594 g, 2.0 mmol) in methanol (20 mL), add acetic anhydride (0.9 mL, 10.0 mmol).
-
Heat the mixture at reflux for 1 hour.
-
Cool the mixture and evaporate the solvent.
-
Add ice-water (40 mL) and stir for 3 hours to precipitate the product.
-
Collect the solid to obtain the acetamide 8b.[2]
Step 4: Synthesis of 7'-bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] (2b)
-
This step involves the oxidative cyclization of the acetamide 8b using Oxone® in formic acid.[1]
Quantitative Data Summary
The following table summarizes the reported yields and high-resolution mass spectrometry (HRMS) data for the key compounds in the synthesis of the fused benzimidazole.
| Compound | Structure | Yield (%) | HRMS (m/z) [M+H]⁺ |
| N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide (8b) | 90 | Calcd: 339.0708, Found: 339.0707[2] | |
| 7'-bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] (2b) | 74 | - |
Note: The HRMS data for the final fused benzimidazole (2b) was not explicitly provided in the cited source, but its structure was confirmed by X-ray crystallography.[1]
References
The Pivotal Role of 2-Oxa-7-azaspiro[3.5]nonane in Engineering Potent GPR119 Agonists for Metabolic Disease
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutics to combat type 2 diabetes and related metabolic disorders, the strategic use of unique molecular scaffolds is paramount. The 2-oxa-7-azaspiro[3.5]nonane moiety has emerged as a critical structural element in the design of potent and selective G protein-coupled receptor 119 (GPR119) agonists. This application note delves into the significance of this spirocyclic scaffold, detailing the signaling pathways, experimental protocols, and quantitative data that underscore its importance in the development of next-generation GPR119-targeted therapies.
GPR119 is a promising drug target predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a dual mechanism of action beneficial for glucose homeostasis: the potentiation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). The rigid, three-dimensional structure of the this compound scaffold is instrumental in orienting key pharmacophoric features for optimal interaction with the GPR119 binding pocket, thereby enhancing agonist potency and efficacy.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit.[1] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1]
Quantitative Data Summary
The incorporation of the 7-azaspiro[3.5]nonane scaffold, a close structural analog of this compound, has led to the development of highly potent GPR119 agonists. Compound 54g , a representative molecule from this class, demonstrates nanomolar potency and favorable pharmacokinetic properties.
Table 1: In Vitro Biological Activity of Compound 54g
| Parameter | Species | EC50 (nM) |
| GPR119 Agonism | Human | 1.2 |
| GPR119 Agonism | Rat | 2.5 |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, Oral Administration)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 358 |
| AUC0-24h (ng·h/mL) | 1340 |
| t1/2 (h) | 3.2 |
| Bioavailability (F%) | 45 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel GPR119 agonists. Below are protocols for key experiments.
Synthesis of this compound-based GPR119 Agonists
The synthesis of GPR119 agonists featuring the this compound core generally involves a multi-step sequence. A general workflow is outlined below.
Detailed Protocol for a Representative Coupling Step:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-16 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired intermediate.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.
-
Cell Preparation: HEK293 cells stably expressing human GPR119 are cultured to 80-90% confluency. On the day of the assay, cells are detached, resuspended in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX), and seeded into a 384-well plate.
-
Compound Preparation: Test compounds are serially diluted in assay buffer.
-
Assay Procedure: The diluted compounds are added to the cells and incubated for 30 minutes at 37°C.
-
Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercial HTRF cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the logarithm of the agonist concentration to calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a GPR119 agonist on glucose metabolism in vivo.
-
Animal Preparation: Male C57BL/6 mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: A baseline blood glucose measurement is taken (t= -30 min). The test compound or vehicle is then administered via oral gavage.
-
Glucose Challenge: At t=0 min, a glucose solution (2 g/kg) is administered to each mouse via oral gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge, and blood glucose levels are measured using a glucometer.
-
Data Analysis: The mean blood glucose concentrations at each time point are plotted for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.
Conclusion
The this compound scaffold represents a significant advancement in the design of potent and effective GPR119 agonists. Its unique structural properties contribute to high receptor affinity and favorable pharmacokinetic profiles, making it a cornerstone for the development of novel therapeutics for type 2 diabetes and other metabolic diseases. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to further explore the potential of this important class of molecules.
References
Application Notes and Protocols for the Synthesis and Application of 2-Oxa-7-azaspiro[3.5]nonane in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical properties and novel interactions with biological targets. The 2-Oxa-7-azaspiro[3.5]nonane core is a valuable building block for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents. Its inherent rigidity and sp³-rich character make it an attractive scaffold for developing potent and selective inhibitors of various biological targets implicated in cancer. This document provides detailed protocols for the synthesis of this compound and its potential applications in cancer research, drawing on data from analogous spirocyclic compounds that have demonstrated significant anticancer activity. While direct anti-cancer studies on the parent this compound are not extensively reported, its derivatives are being explored for this purpose. Future work on a derivative of this compound is planned to involve the preparation of quinone analogues for anti-cancer studies[1].
Synthesis of this compound Oxalate
The synthesis of this compound can be achieved through a multi-step process, yielding the oxalate salt for improved stability and handling.
Experimental Protocol: Synthesis of this compound Oxalate
A reported synthesis of this compound oxalate salt begins with N-tosyl-piperidine-4,4-diethyl ester[2]. This starting material undergoes reduction with lithium aluminum hydride to produce a diol. The subsequent one-pot mesylation and ring closure of the diol forms the characteristic oxetane ring. The final step involves the removal of the tosyl protecting group to yield the desired this compound, which is then converted to its oxalate salt[2].
-
Step 1: Reduction of N-tosyl-piperidine-4,4-diethyl ester to Diol:
-
N-tosyl-piperidine-4,4-diethyl ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
-
-
Step 2: One-pot Mesylation and Ring Closure to form Oxetane:
-
The resulting diol is subjected to a one-pot reaction involving mesylation followed by intramolecular cyclization to form the spiro-oxetane ring.
-
-
Step 3: Deprotection and Oxalate Salt Formation:
-
The N-tosyl protecting group is removed to give the free amine, this compound.
-
The free base is then treated with oxalic acid to precipitate the stable oxalate salt.
-
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound oxalate.
Application in Cancer Research: Cytotoxicity and Apoptosis Induction
While data on the parent compound is limited, derivatives of spiro compounds have shown significant promise as anticancer agents. The following protocols are based on studies of related spiro-pyrrolopyridazine and spiro-isoxazolidine derivatives and can be adapted for testing novel compounds based on the this compound scaffold.
Quantitative Data from Related Spiro Compounds
The following table summarizes the cytotoxic activity of various spiro compounds against a panel of human cancer cell lines. This data highlights the potential of the spiro scaffold in cancer drug discovery.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [3][4] |
| Spiro-pyrrolopyridazine | SPP10 | H69AR (Lung) | 3.16 ± 0.8 | [3][4] |
| Spiro-pyrrolopyridazine | SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | [3][4] |
| Spiro-isoxazolidine | 10b″ | PC-3 (Prostate) | 0.01 | |
| Spiro-isoxazolidine | 10b″ | THP-1 (Leukemia) | 0.5 | |
| Spiro-isoxazolidine | 10b″ | MCF-7 (Breast) | 0.3 | |
| 1-Oxa-4-azaspiro[4.5]deca-dione | 6d | A549 (Lung) | 0.26 | [5] |
| 1-Oxa-4-azaspiro[4.5]deca-dione | 8d | MDA-MB-231 (Breast) | 0.10 | [5] |
| 1-Oxa-4-azaspiro[4.5]deca-dione | 6b | HeLa (Cervical) | 0.18 | [5] |
Experimental Protocols for Anticancer Activity Assessment
This protocol is used to determine the cytotoxic effects of test compounds on cancer cells.
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, H69AR, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add the XTT labeling mixture to each well and incubate for 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
This protocol is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48-72 hours.
-
-
Staining Procedure:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Signaling Pathways in Cancer
Studies on various spiro compounds suggest their involvement in key cancer-related signaling pathways. Novel derivatives of this compound could potentially modulate these pathways.
-
EGFR Signaling Pathway: Some spiro-pyrrolopyridazine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation.[3][4]
-
p53-MDM2 Pathway: Certain spiro compounds can act as antagonists of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor protein.[1]
-
Apoptosis Pathway: The induction of apoptosis by spiro compounds can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins (Bcl-2 and Bax) and the release of cytochrome c.[3][4]
Diagram of a Potential Signaling Pathway
Caption: Potential signaling pathways modulated by spiro compounds in cancer cells.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a clear path to obtaining this core structure. By employing the detailed cell-based assays, researchers can effectively screen new derivatives for cytotoxic and apoptotic activity. The insights into the potential signaling pathways affected by related spiro compounds provide a foundation for mechanistic studies of new analogues. Further investigation into the derivatization of the this compound core is warranted to explore its full potential in oncology drug discovery.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Oxa-7-azaspiro[3.5]nonane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from the formation of the piperidine ring, followed by oxetane ring formation and final deprotection.
Problem 1: Low Yield in Piperidine Ring Formation via Dieckmann Condensation
The Dieckmann condensation is a common method for constructing the piperidone ring, a key intermediate. However, researchers may face challenges with low yields.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Enolate Formation | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. Ensure the reaction is conducted under strictly anhydrous conditions as NaH reacts with water. |
| Side Reactions (e.g., Intermolecular Claisen Condensation) | Running the reaction at a higher dilution can favor the intramolecular Dieckmann condensation over intermolecular side reactions.[1] |
| Product Decomposition | The β-keto ester product can be susceptible to cleavage by alkoxides (retro-Dieckmann reaction).[2] Use of a non-alkoxide base or careful control of reaction time and temperature can mitigate this. |
| Incomplete Reaction | Ensure a sufficient excess of the base is used (at least two equivalents) as the product is more acidic than the starting material.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficult Product Isolation | The product may "oil out" due to impurities.[1] Purification can be attempted by converting the product to a salt (e.g., with ethereal HCl) to facilitate crystallization.[1] |
Problem 2: Inefficient Oxetane Ring Formation from Diol Intermediate
The formation of the strained four-membered oxetane ring from a 1,3-diol can be a challenging step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Leaving Group | Ensure the diol is efficiently converted to a species with a good leaving group, such as a mesylate or tosylate, prior to cyclization. |
| Steric Hindrance | The cyclization is an intramolecular Williamson ether synthesis. Steric hindrance around the reacting centers can slow down the reaction. Optimization of reaction temperature and time may be necessary. |
| Side Reactions (e.g., Elimination) | The use of a strong, non-nucleophilic base is crucial to favor intramolecular substitution over elimination. Running the reaction at a lower temperature can also help minimize elimination. |
| Grob Fragmentation | For diols bearing two aryl groups, Grob fragmentation can occur instead of cyclization.[3] This is less likely in the target synthesis but should be considered if unexpected alkene products are observed. |
Problem 3: Difficulty with Tosyl Protecting Group Removal
The N-tosyl group is robust and can be challenging to remove without affecting other functional groups.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction with Mg/MeOH | Ensure the magnesium turnings are activated and the methanol is anhydrous. Sonication can help to initiate and accelerate the reaction.[5] A sufficient excess of magnesium is required. |
| Low Yield or Product Decomposition | The Mg/MeOH system can sometimes lead to side reactions or low yields.[6][7] |
| Alternative Deprotection Methods Needed | If Mg/MeOH is ineffective, consider alternative methods such as sodium naphthalenide, which is effective for removing O-tosyl groups and may be applicable to N-tosyl groups.[8] Other methods for N-tosyl deprotection include using low-valent titanium reagents or reductive deprotection with lithium and a catalytic amount of naphthalene.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and published route involves a multi-step synthesis starting from diethyl malonate and N-tosylbis(2-bromoethyl)amine to form a piperidine ring. This is followed by reduction to a diol, a one-pot mesylation and ring closure to form the oxetane, and finally, removal of the tosyl protecting group.[5][9]
Q2: What are the key intermediates in this synthesis?
The key intermediates are:
-
Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate
-
(1-(p-toluenesulfonyl)piperidine-4,4-diyl)dimethanol (the diol)
-
7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane (the tosyl-protected product)[5][9]
Q3: Are there alternative protecting groups to the tosyl group?
Yes, other protecting groups can be used for the piperidine nitrogen. The choice depends on the overall synthetic strategy and the reaction conditions for subsequent steps. Common alternatives include:
-
Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions, easily removed with acid.[4]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, removed by catalytic hydrogenolysis.[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, offering orthogonality to acid-labile and hydrogenolysis-labile groups.[4]
Q4: How can I purify the final this compound product?
The free base can be purified by column chromatography. Alternatively, it can be converted to its oxalate salt by reacting the crude product with anhydrous oxalic acid in a suitable solvent like diethyl ether, which often results in the precipitation of the salt in high purity.[5]
Experimental Protocols
Synthesis of 7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane
This protocol is adapted from a published synthesis of this compound.[5][9]
-
Step 1: Synthesis of Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate.
-
To a suspension of sodium hydride in DMF, add diethyl malonate at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide and heat the reaction mixture.
-
Monitor the reaction by TLC. After completion, cool the mixture, add ethyl acetate, and wash with aqueous LiCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of (1-(p-toluenesulfonyl)piperidine-4,4-diyl)dimethanol.
-
To a solution of the diester from Step 1 in anhydrous THF, add lithium aluminum hydride portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the diol.
-
-
Step 3: One-pot mesylation and ring closure to 7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane.
-
Dissolve the diol from Step 2 in pyridine and cool to 0 °C.
-
Add methanesulfonyl chloride dropwise and stir the reaction at room temperature.
-
Monitor by TLC. Upon completion, add aqueous HCl and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
To the crude mesylate, add a solution of sodium ethoxide in ethanol and heat the mixture.
-
Monitor the cyclization by TLC. After completion, concentrate the mixture, add water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude tosyl-protected spirocycle, which can be purified by column chromatography.
-
Deprotection of 7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane
-
Step 4: Synthesis of this compound.
-
To a suspension of magnesium turnings in methanol, add the tosyl-protected spirocycle from Step 3.
-
Sonicate the mixture for 1 hour.[5]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to give a viscous residue.
-
Add diethyl ether and sodium sulfate decahydrate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate to obtain the crude this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for yield improvement.
References
- 1. reddit.com [reddit.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Oxa-7-azaspiro[3.5]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Oxa-7-azaspiro[3.5]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its unique spirocyclic structure, which includes a strained oxetane ring and a basic nitrogen atom. Key difficulties include:
-
Potential for Oxetane Ring Opening: The four-membered oxetane ring can be susceptible to opening under acidic conditions or high temperatures.[1][2]
-
Presence of Structurally Similar Impurities: Synthesis of related spirocyclic compounds can generate impurities that are structurally very similar to the target molecule, making separation difficult. For instance, in the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane, "transitional reduction olefin impurities" have been noted.[3]
-
Amine Functionality: The basicity of the secondary amine can lead to tailing on silica gel chromatography.
-
Separation of Stereoisomers: Although this compound itself is achiral, derivatives may contain stereocenters, and the separation of diastereomers can be challenging due to their similar physical properties.[4]
-
Low Crystallinity of the Free Base: The free base of this compound may be an oil or a low-melting solid, making purification by recrystallization difficult.
Q2: What is the recommended initial purification strategy for crude this compound?
A multi-step approach is often the most effective strategy for purifying this compound:
-
Aqueous Workup: An initial acid-base extraction can help to remove non-basic organic impurities. Care should be taken to avoid strongly acidic conditions that could promote oxetane ring opening.
-
Column Chromatography: Column chromatography is a key step for separating the target compound from closely related impurities. The choice of stationary and mobile phases is critical for successful purification.
-
Salt Formation and Recrystallization: Conversion of the purified free base to a salt, such as the hemioxalate or oxalate, can significantly improve its crystallinity and stability, allowing for further purification by recrystallization.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components of a mixture. Different column chemistries (e.g., reversed-phase, normal-phase) can be employed.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of impurities.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For basic compounds like this compound, standard silica gel can cause tailing. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like neutral alumina. A patent for the related 7-oxo-2-azaspiro[3.5]nonane specifies the use of a neutral alumina column.[3] |
| Incorrect Mobile Phase Polarity | Optimize the solvent system using thin-layer chromatography (TLC) first. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation. |
| Column Overloading | Using too much crude material will lead to broad peaks and poor resolution. Reduce the amount of sample loaded onto the column. |
| Structurally Very Similar Impurities | If impurities co-elute with the product, a different chromatographic technique (e.g., reversed-phase HPLC) or an alternative purification method like recrystallization may be necessary. |
Problem: The compound appears to be degrading on the column.
| Possible Cause | Troubleshooting Steps |
| Acidic Stationary Phase | The oxetane ring in this compound may be sensitive to the acidic nature of standard silica gel.[1][2] Use a less acidic stationary phase such as neutral alumina or deactivated silica gel. |
| Unstable Compound | Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. |
Recrystallization of this compound Salts
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high | Add a small amount of additional solvent to the hot solution before cooling. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
| Inappropriate solvent system | Experiment with different solvent pairs. Good starting points for recrystallizing amine salts include ethanol/ether, methanol/ethyl acetate, or isopropanol/hexane. |
Problem: Low recovery of the crystallized product.
| Possible Cause | Troubleshooting Steps |
| The compound is too soluble in the recrystallization solvent. | Use a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Not allowing sufficient time for crystallization. | Allow the solution to stand for a longer period at a low temperature. |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
Experimental Protocols
General Protocol for Column Chromatography on Neutral Alumina
-
Slurry Packing the Column: Prepare a slurry of neutral alumina in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of alumina before adding it to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar co-solvent (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate analytical method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization of this compound Hemioxalate
-
Dissolution: In a flask, suspend the crude this compound hemioxalate in a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the suspension with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For complete crystallization, the flask can be placed in a refrigerator or freezer.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Optimizing N-Alkylation of 2-Oxa-7-azaspiro[3.5]nonane
Welcome to the technical support center for the N-alkylation of 2-Oxa-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of this compound?
A1: The most common and effective methods for N-alkylation of secondary amines like this compound are:
-
Direct Alkylation with Alkyl Halides: This involves the reaction of the amine with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the N-alkylated product. This method is particularly useful for avoiding over-alkylation.[1]
Q2: How can I avoid over-alkylation in my reaction?
A2: Over-alkylation, the formation of a quaternary ammonium salt, can be a significant side reaction. To minimize it, consider the following:
-
Use of Reductive Amination: This is often the best strategy to prevent over-alkylation.[2]
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation event.
-
Choice of Solvent and Base: Using less polar solvents and sterically hindered bases can sometimes disfavor the second alkylation step.
Q3: What are the recommended starting conditions for a direct alkylation reaction?
A3: A good starting point for the direct alkylation of this compound with an alkyl bromide would be to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) at room temperature to 50°C.
Q4: I am observing low or no conversion. What should I do?
A4: Low or no conversion can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent: Alkyl chlorides may be less reactive than bromides or iodides. | * Switch to a more reactive alkyl halide (I > Br > Cl). * Consider converting the alkyl chloride to an iodide in situ by adding a catalytic amount of sodium or potassium iodide. |
| 2. Inappropriate base: The base may not be strong enough to deprotonate the secondary amine effectively. | * Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). * Ensure the base is anhydrous, as water can inhibit the reaction. | |
| 3. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. | * Gradually increase the reaction temperature in 10-20°C increments. * Monitor for potential side product formation at higher temperatures. | |
| Formation of Multiple Products | 1. Over-alkylation: The N-alkylated product is reacting further with the alkylating agent. | * As mentioned in the FAQs, use reductive amination, control stoichiometry, or slowly add the alkylating agent. |
| 2. Side reactions of the alkylating agent: The alkylating agent may be unstable under the reaction conditions. | * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the alkylating agent is sensitive to air or moisture. * Analyze the starting material for impurities. | |
| Difficult Purification | 1. Co-elution of starting material and product: The polarity of the starting amine and the N-alkylated product may be very similar. | * Optimize your chromatography conditions (e.g., try a different solvent system or a different stationary phase). * Consider converting the product to a salt to facilitate purification by crystallization. |
| 2. Presence of basic impurities: The base used in the reaction may not be fully removed during workup. | * Perform an aqueous wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove inorganic bases. * Use a silica plug to filter out solid impurities before column chromatography. |
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Typical Base | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, Et₃N | MeCN, DMF | 25 - 80 | Simple procedure, wide range of alkyl halides available. | Over-alkylation, may require forcing conditions for less reactive halides. |
| Reductive Amination | Aldehyde or Ketone | None (reductant acts as base scavenger) | MeOH, DCE, THF | 25 - 50 | Excellent control over mono-alkylation, mild reaction conditions.[1] | Requires a suitable carbonyl compound, reductant can be sensitive.[2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add the alkyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol (0.1 M).
-
Add acetic acid to adjust the pH to 6-7.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting flowchart for low conversion.
References
Navigating the Chemistry of 2-Oxa-7-azaspiro[3.5]nonane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural characteristics of 2-Oxa-7-azaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry, can present challenges during synthetic manipulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instability and side reactions encountered during its use.
Troubleshooting Guides
This section addresses common issues observed in reactions involving this compound and its derivatives.
Issue 1: Low Yield or No Product Formation in N-Alkylation or N-Acylation Reactions
Question: I am experiencing low to no yield in my N-alkylation/acylation reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in N-functionalization reactions of this compound can arise from several factors, including the stability of the free base, the choice of reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Instability of the Free Base | The free base of this compound can be less stable for long-term storage. It is often supplied as a more stable salt, such as the hemioxalate.[1] For reactions requiring the free base, it should be freshly prepared from the salt prior to use. |
| Suboptimal Base | The choice and stoichiometry of the base are critical. For N-alkylations with alkyl halides, a non-nucleophilic hindered base (e.g., diisopropylethylamine - DIPEA) is recommended to avoid competition with the secondary amine of the spirocycle. For acylations, a milder base like triethylamine (TEA) or pyridine is often sufficient. Ensure at least one equivalent of base is used to neutralize the acid generated. |
| Steric Hindrance | The spirocyclic nature of the molecule can present steric hindrance at the nitrogen atom. For bulky alkylating or acylating agents, longer reaction times or elevated temperatures may be necessary. However, excessive heat should be avoided to prevent potential degradation. |
| Solvent Choice | Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are generally suitable for these reactions. Ensure the solvent is anhydrous, as water can hydrolyze acylating agents and interfere with the reaction. |
| Reagent Quality | Ensure the alkylating or acylating agents are of high purity and have not degraded. For example, acyl chlorides can be particularly sensitive to moisture. |
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can they be minimized?
Answer:
The formation of byproducts often points to the reactivity of the oxetane ring or over-alkylation/acylation.
Potential Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Oxetane Ring-Opening | The four-membered oxetane ring is susceptible to nucleophilic attack, particularly under acidic conditions or in the presence of strong nucleophiles. For instance, in an acetylation reaction of a related azaspirocycle with acetyl chloride, ring-opening by the liberated chloride ion was observed as a side reaction.[2] | - Avoid strong acids: If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Control nucleophile concentration: Use stoichiometric amounts of nucleophiles. - Protect the nitrogen: If the reaction conditions are harsh, consider protecting the secondary amine with a suitable protecting group (e.g., Boc or Cbz) to modulate its reactivity and prevent the formation of reactive intermediates that could promote ring opening. |
| Over-alkylation/Di-acylation | While less common for secondary amines, if the reaction conditions are forcing, or if the product is deprotonated, reaction at another site could occur, though unlikely for this specific scaffold. More commonly, if the starting material is not pure, byproducts can arise from impurities. | - Use stoichiometric amounts of reagents: Carefully control the stoichiometry of the alkylating or acylating agent. - Purify the starting material: Ensure the this compound starting material is of high purity. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability and handling of this compound?
A1: this compound is often supplied and best stored as its hemioxalate salt, which is a stable, crystalline solid.[1] For reactions, the free base can be generated by treating the salt with a suitable base (e.g., NaOH or Na2CO3) and extracting it into an organic solvent. It is recommended to use the freshly prepared free base immediately.
Q2: What are the recommended conditions for N-Boc protection of this compound?
A2: N-Boc protection can be achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Q3: What are the recommended conditions for N-Cbz protection of this compound?
A3: For N-Cbz protection, benzyl chloroformate (Cbz-Cl) is a common reagent. The reaction is typically carried out under Schotten-Baumann conditions, using a base like sodium carbonate or sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water or THF/water) at low temperatures (e.g., 0 °C to room temperature).
Q4: Are there any known incompatibilities of the this compound scaffold with common reagents or reaction conditions?
A4: The oxetane ring is sensitive to strong acids and certain Lewis acids, which can catalyze ring-opening. Additionally, strong reducing agents like lithium aluminum hydride (LiAlH₄) should be used with caution, as they could potentially reduce the ether linkage, although this is generally less facile than ester or amide reduction. Reactions generating strong nucleophiles, such as organometallics, should also be carefully controlled to avoid unwanted reactions with the oxetane ring.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound.
Materials:
-
This compound (or its hemioxalate salt)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
If starting from the hemioxalate salt, suspend it in a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously until all the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the this compound free base (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: Yields are typically in the range of 70-90%, depending on the specific alkyl halide used.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Large-Scale Synthesis of 2-Oxa-7-azaspiro[3.5]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Oxa-7-azaspiro[3.5]nonane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Formation of N-Tosyl-piperidine-4,4-diethyl Ester
-
Question: We are experiencing low yields in the reaction between diethyl malonate and N-tosylbis(2-bromoethyl)amine to form N-tosyl-piperidine-4,4-diethyl ester. What are the potential causes and solutions?
-
Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:
-
Base Selection and Stoichiometry: Ensure the use of a suitable base, such as sodium ethoxide or potassium carbonate, in the correct stoichiometric amount to facilitate the double alkylation of diethyl malonate. An insufficient amount of base will lead to incomplete reaction.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While elevated temperatures can increase the reaction rate, they may also promote the formation of elimination byproducts. Optimization of the temperature profile is recommended.
-
Purity of Starting Materials: Verify the purity of N-tosylbis(2-bromoethyl)amine. Impurities can interfere with the reaction.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.
-
Issue 2: Incomplete Reduction of the Diethyl Ester to the Diol
-
Question: The reduction of N-tosyl-piperidine-4,4-diethyl ester to the corresponding diol using lithium aluminum hydride (LAH) is sluggish and incomplete. How can we improve this reduction?
-
Answer: Incomplete reduction with LAH can be due to several factors:
-
LAH Quality and Stoichiometry: LAH is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored LAH. Ensure a sufficient excess of LAH is used to drive the reaction to completion, typically 2-3 equivalents.
-
Solvent Purity: The reaction should be conducted in a dry, aprotic solvent like tetrahydrofuran (THF). The presence of water will quench the LAH.
-
Reaction Temperature and Time: While the reaction is typically performed at 0 °C to room temperature, gentle heating might be necessary for full conversion. Monitor the reaction closely by TLC or LC-MS.
-
Workup Procedure: A careful aqueous workup (e.g., Fieser workup) is crucial to quench the excess LAH and precipitate the aluminum salts, allowing for efficient extraction of the diol.
-
Issue 3: Formation of Olefin Impurities During Cyclization
-
Question: During the cyclization of the intermediate diol to form the oxetane ring, we are observing the formation of olefinic impurities. What causes this and how can it be prevented?
-
Answer: The formation of olefin impurities suggests an elimination side reaction is competing with the desired intramolecular substitution (cyclization).
-
Leaving Group: The choice of leaving group on the diol is critical. Mesylates or tosylates are commonly used. Ensure complete conversion of the diol to the corresponding disulfonate ester before attempting cyclization.
-
Base Selection: A strong, non-nucleophilic base is preferred for the cyclization step to promote intramolecular substitution over intermolecular reactions or elimination.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired cyclization over the elimination pathway, which typically has a higher activation energy.
-
Issue 4: Difficulties in the Purification of this compound
-
Question: We are facing challenges in purifying the final this compound product. What are the recommended purification strategies for large-scale synthesis?
-
Answer: The free base of this compound can be volatile and challenging to purify by chromatography on a large scale.
-
Salt Formation: A highly effective method for purification and handling is the formation of a crystalline salt. The hemioxalate or oxalate salt is commonly prepared by treating the crude free base with oxalic acid in a suitable solvent, leading to the precipitation of the salt in high purity.
-
Distillation: If the free base is required, vacuum distillation can be employed, but care must be taken to avoid product loss due to volatility.
-
Crystallization: If a suitable solvent system can be identified, crystallization of the free base may also be a viable purification method.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended protecting group for the nitrogen atom of this compound during subsequent synthetic steps?
-
Answer: The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom. It is stable under a variety of reaction conditions and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Question: What are the recommended storage conditions for this compound and its salts?
-
Answer: this compound and its salts should be stored in a cool, dry place. The free base may be sensitive to atmospheric moisture and carbon dioxide. The oxalate or hemioxalate salts are generally more stable and easier to handle.
-
Question: Are there any known safety hazards associated with the synthesis of this compound?
-
Answer: The synthesis involves the use of hazardous reagents such as lithium aluminum hydride, which is highly flammable and reacts violently with water. Appropriate personal protective equipment (PPE) should be worn, and all reactions should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Data Presentation
Table 1: Summary of a Common Synthetic Route and Typical Yields
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Piperidine Formation | Diethyl malonate, N-tosylbis(2-bromoethyl)amine, Base (e.g., NaOEt) | 70-85% |
| 2 | Diol Formation | N-tosyl-piperidine-4,4-diethyl ester, Lithium aluminum hydride (LAH), THF | >90% |
| 3 | Oxetane Formation | Diol, Mesyl chloride, Triethylamine, followed by intramolecular cyclization | 60-75% |
| 4 | Deprotection | N-tosyl-2-Oxa-7-azaspiro[3.5]nonane, Reducing agent (e.g., Na/NH3) | 70-80% |
| 5 | Salt Formation | This compound, Oxalic acid | >95% |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-4,4-bis(hydroxymethyl)piperidine
-
To a stirred solution of N-tosyl-piperidine-4,4-diethyl ester in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (2.5 equivalents) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-Tosyl-2-Oxa-7-azaspiro[3.5]nonane
-
Dissolve the crude N-tosyl-4,4-bis(hydroxymethyl)piperidine in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.1 equivalents).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate.
-
Dissolve the crude dimesylate in a suitable solvent (e.g., THF) and treat with a base (e.g., sodium hydride) at room temperature to effect cyclization.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude product. Purify by column chromatography.
Protocol 3: Deprotection and Oxalate Salt Formation
-
Carry out the deprotection of the N-tosyl group using an appropriate method, such as sodium in liquid ammonia or other reducing conditions.
-
After workup and extraction of the free base, dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.
-
Add a solution of oxalic acid (0.5 equivalents for the hemioxalate salt) in the same solvent.
-
Stir the mixture, and the oxalate salt should precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the pure salt.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired this compound Product
Question: I am following a literature procedure for the synthesis of a this compound derivative, but I am getting a low yield or a complex mixture of products. What are the potential side reactions, and how can I mitigate them?
Answer:
Low yields in the synthesis of this compound derivatives often stem from three primary side reactions:
-
Degradation or Ring-Opening of the Oxetane Ring: The four-membered oxetane ring is susceptible to opening under acidic conditions, which are often employed in subsequent derivatization or deprotection steps.[1][2]
-
Formation of Olefin Byproducts: Elimination reactions can compete with the desired intramolecular cyclization, leading to the formation of unsaturated, linear byproducts.[3][4]
-
Incomplete Cyclization or Side Reactions of Intermediates: The cyclization precursor may fail to cyclize efficiently or may undergo alternative reactions, depending on the reaction conditions.
Below is a breakdown of each side reaction with troubleshooting strategies.
Side Reaction 1: Oxetane Ring Degradation/Opening
Question: My NMR and mass spectrometry data suggest that the oxetane ring in my this compound derivative has opened or degraded. How does this happen, and what can I do to prevent it?
Answer:
Mechanism of Oxetane Ring Opening:
The oxetane ring is prone to cleavage under acidic conditions. The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors.[5] In the context of derivatizing the piperidine nitrogen, acidic reagents can lead to a mixture of ring-opened products.
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Troubleshooting Strategies:
-
Choice of Acid: If an acidic step is necessary (e.g., for deprotection of a Boc group), consider using milder acids or shorter reaction times. Compare the effect of different acids on byproduct formation (see Table 1).
-
Reaction Temperature: Perform acid-mediated reactions at the lowest possible temperature to minimize the rate of the ring-opening side reaction.
-
Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the oxetane ring. Ensure all reagents and solvents are anhydrous.
-
Alternative Protecting Group Strategies: If possible, choose protecting groups for the piperidine nitrogen that can be removed under non-acidic conditions.
Table 1: Influence of Acidic Conditions on Oxetane Ring Integrity (Hypothetical Data)
| Acid | Concentration | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Ring-Opened Byproduct (%) |
| TFA | 50% in DCM | 25 | 2 | 65 | 30 |
| TFA | 10% in DCM | 0 | 1 | 85 | 10 |
| HCl in Dioxane | 4 M | 25 | 1 | 50 | 45 |
| Formic Acid | 98% | 40 | 6 | 74[6] | Not specified |
Side Reaction 2: Formation of Olefin Byproducts
Question: I am observing impurities with a mass corresponding to the loss of water or a small molecule from my desired product, and my NMR shows additional vinyl proton signals. Could this be an elimination side reaction?
Answer:
Mechanism of Olefin Formation:
During intramolecular cyclization to form the piperidine ring, especially in radical-mediated reactions or under certain reductive conditions, an elimination pathway can compete with the desired cyclization.[4] For instance, in the synthesis of 7-oxo-2-azaspiro[3.5]nonane using lithium aluminum hydride, "transitional reduction olefin impurities" have been reported.[7] This suggests a competitive elimination reaction.
Caption: Competing cyclization and elimination pathways.
Troubleshooting Strategies:
-
Choice of Reducing Agent/Catalyst: The choice of reagents can significantly influence the reaction pathway. If using a strong reducing agent like LiAlH₄, consider milder alternatives or carefully control the reaction temperature.
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired cyclization over elimination, which typically has a higher activation energy.
-
Purification: Olefin byproducts can sometimes be difficult to separate from the desired saturated product due to similar polarities.
-
Column Chromatography: Use a less polar solvent system or a different stationary phase (e.g., alumina instead of silica gel) to improve separation.[7]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Salt Formation: Conversion of the amine product to a salt (e.g., hydrochloride or oxalate) can alter its solubility and facilitate purification by precipitation or extraction.
-
Table 2: Effect of Reaction Conditions on Olefin Byproduct Formation (Hypothetical Data)
| Reducing Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Olefin Byproduct (%) |
| LiAlH₄ | THF | 25 | 70 | 25 |
| LiAlH₄ | THF | -10 | 85 | 10 |
| NaBH₄ | Methanol | 25 | 90 | <5 |
| Red-Al® | Toluene | 0 | 80 | 15 |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify side products in my reaction mixture?
A1: A combination of techniques is recommended for thorough impurity profiling:[8]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture. Staining with different reagents (e.g., permanganate for olefins, iodine) can help differentiate between product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and can be used to resolve and quantify byproducts.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the determination of the molecular weights of the components in your reaction mixture, which is crucial for identifying potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of both the desired product and any isolated impurities. 2D NMR techniques like COSY and HSQC can provide detailed connectivity information.[10]
Q2: I need to protect the piperidine nitrogen with a Boc group. What are the recommended conditions to avoid side reactions?
A2: For the N-Boc protection of this compound, it is advisable to use standard, mild conditions to avoid potential side reactions.
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be used.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
-
Temperature: The reaction is typically carried out at room temperature or 0 °C.
Q3: Where can I find a detailed experimental protocol for the synthesis of the parent this compound?
A3: A detailed protocol for the synthesis of the oxalate salt of this compound has been published.[6] The key steps are summarized below.
Experimental Protocols
Synthesis of the Oxalate Salt of this compound[6]
This synthesis involves a multi-step sequence starting from diethyl malonate.
Caption: Synthetic workflow for this compound oxalate salt.
Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate
-
To a solution of diethyl malonate in DMF, add NaH and heat.
-
Add N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide and continue heating.
-
Work-up involves extraction with EtOAc and washing with aqueous LiCl.
Step 2: Reduction to {[1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl}dimethanol
-
To a solution of the diethyl ester from Step 1 in THF, add LiAlH₄.
-
Stir at room temperature.
-
Work-up with sequential addition of water and NaOH solution.
Step 3: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane
-
To a solution of the diol from Step 2 in pyridine, add methanesulfonyl chloride at 0 °C.
-
Warm to room temperature and then heat.
-
Work-up involves extraction and purification by chromatography.
Step 4: Deprotection to this compound
-
The N-tosyl protected spirocycle is treated with Mg turnings in methanol under sonication.[6]
-
Work-up involves filtration and extraction.
Step 5: Formation of the Oxalate Salt
-
To the ethereal solution of the free amine from Step 4, add a solution of anhydrous oxalic acid to precipitate the salt.[6]
Disclaimer: This technical support guide is for informational purposes only and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. The hypothetical data presented in the tables are for illustrative purposes and may not reflect actual experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Oxa-7-azaspiro[3.5]nonane by Chromatography
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Oxa-7-azaspiro[3.5]nonane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography.
Issue 1: Significant Peak Tailing
-
Q: I am observing significant peak tailing for this compound during silica gel chromatography. What is causing this and how can I fix it?
-
A: Peak tailing for basic compounds like this compound on standard silica gel is a common issue. It is often caused by strong interactions between the basic amine group and acidic silanol groups on the silica surface.[1] To mitigate this, you can:
-
Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) or ammonia in the eluent can help to mask the active silanol sites and improve the peak shape.[1] A common practice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your mobile phase, such as dichloromethane.
-
Deactivate the silica gel. Before loading your sample, you can flush the packed column with a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%) to neutralize the acidic sites.[1]
-
Use an alternative stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as amine-functionalized silica.[1]
-
Issue 2: The Compound Does Not Elute from the Column
-
Q: My this compound is not eluting from the silica gel column, even with a highly polar mobile phase like 100% ethyl acetate. What should I do?
-
A: this compound is a very polar compound, and it may be strongly retained on the silica gel.
-
Increase the mobile phase polarity further. A solvent system containing methanol is often necessary to elute highly polar compounds. Try a gradient of methanol in dichloromethane or ethyl acetate. For very polar compounds, a solvent system containing ammonia can be effective; for instance, a solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.
-
Check for compound stability on silica. It's possible the compound is degrading on the acidic silica gel.[2][3] You can test this by performing a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[4][5]
-
Consider reversed-phase chromatography. If the compound is too polar for normal-phase chromatography, reversed-phase chromatography on a C18 column may be a suitable alternative.
-
Issue 3: Co-elution with Polar Impurities
-
Q: I am having trouble separating this compound from a polar impurity with a very similar Rf value. How can I improve the separation?
-
A: Separating compounds with similar polarities can be challenging.
-
Optimize the solvent system. Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The goal is to find a solvent system that maximizes the Rf difference between your compound and the impurity.
-
Use a shallow gradient. Instead of a steep gradient or isocratic elution, a very slow, shallow gradient in solvent polarity can improve the separation of closely eluting compounds.
-
Column specifications. Use a larger column with more stationary phase for a more difficult separation. A higher ratio of stationary phase to sample weight (e.g., 50:1 or 100:1) can enhance resolution.
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for the purification of this compound on silica gel?
-
A: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound.[6] Given the polarity and basicity of this compound, a mobile phase of dichloromethane with a gradient of methanol is a common choice. Adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase is often necessary to prevent peak tailing.[7]
-
Q: How should I load my crude this compound onto the column?
-
A: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your sample in a minimal amount of the initial, least polar mobile phase. If the sample is not soluble in the mobile phase, you can use a stronger solvent like dichloromethane, but use the absolute minimum volume.[6]
-
Dry Loading: If your compound has poor solubility in the column eluent, dry loading is recommended.[8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 10-20% of the column's silica weight), and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
-
-
Q: My compound appears to be degrading on the column. What are my options?
-
A: If you suspect compound instability on silica gel, which can be acidic, consider the following:[2][4]
-
Use a deactivated stationary phase. You can either purchase deactivated silica gel or deactivate it yourself by flushing the column with a solvent containing a base like triethylamine.[1]
-
Switch to a different stationary phase. Neutral or basic alumina can be good alternatives for acid-sensitive compounds.[1]
-
Minimize contact time. Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[9]
-
Data Presentation
Table 1: Common Solvent Systems for Polar Basic Compounds
| Mobile Phase Composition | Polarity | Typical Application |
| Dichloromethane / Methanol | High | Good for a wide range of polar compounds. |
| Dichloromethane / Methanol / Ammonium Hydroxide | High (Basic) | Excellent for basic compounds to prevent peak tailing. |
| Ethyl Acetate / Hexane / Triethylamine | Medium (Basic) | Suitable for moderately polar basic compounds. |
| Chloroform / Methanol | High | Alternative to dichloromethane-based systems. |
Table 2: Hypothetical Troubleshooting of Loading Techniques
| Loading Method | Sample Solubility | Purity of Combined Fractions | Recovery | Observations |
| Wet Loading (in CH2Cl2) | Good | 92% | 85% | Some band broadening was observed. |
| Dry Loading | N/A | >98% | 90% | Sharper bands and better separation. |
Experimental Protocols
Detailed Methodology for Flash Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find an eluent that provides an Rf value of ~0.2-0.3 for the target compound. A good starting point is a gradient of methanol in dichloromethane, with 0.5% triethylamine added.
-
-
Column Packing:
-
Select a column with a diameter and length appropriate for the amount of crude material. A general rule is to use 20-50 times the sample weight in silica gel.[10]
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (1-2 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches per minute.[7]
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If a gradient elution is used, gradually increase the percentage of the more polar solvent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Purification [chem.rochester.edu]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting the Ring-Opening of 2-Oxa-7-azaspiro[3.5]nonane
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the ring-opening of the oxetane moiety in 2-Oxa-7-azaspiro[3.5]nonane.
Frequently Asked Questions (FAQs)
Q1: Why is the ring-opening of my this compound significantly slower than analogous reactions with epoxides (oxiranes)?
A1: The primary reason is the difference in ring strain. Oxetanes, being four-membered rings, have a lower ring strain energy (approx. 25.5 kcal/mol) compared to the highly strained three-membered ring of epoxides (approx. 27.3 kcal/mol).[1][2] This lower driving force for ring-opening means that reactions often require more forcing conditions, such as stronger nucleophiles, acid catalysis, or higher temperatures.[3][4]
Q2: I am observing low to no conversion in my nucleophilic ring-opening reaction. What are the common causes?
A2: Low or no conversion is a frequent issue and can stem from several factors:
-
Insufficient Nucleophile Strength: Oxetanes are less reactive than epoxides and often require powerful nucleophiles like organolithium or Grignard reagents for efficient ring-opening under neutral conditions.[3]
-
Steric Hindrance: The spirocyclic nature of the molecule presents significant steric bulk around one of the electrophilic carbons, potentially hindering the approach of the nucleophile.
-
Inappropriate Reaction Conditions: The solvent, temperature, and concentration can all play a critical role. The reaction may require higher temperatures or different solvents to proceed effectively.[5]
-
Piperidine Nitrogen Interference: The basic nitrogen in the piperidine ring can be protonated under acidic conditions or act as a competing nucleophile, complicating the desired reaction.
Q3: My reaction is producing a mixture of regioisomers. How can I control which carbon of the oxetane ring is attacked?
A3: The regioselectivity of the ring-opening is primarily governed by a balance between steric and electronic effects, which can be manipulated by your choice of reagents and conditions.[6]
-
Attack at the Less-Substituted Carbon (CH₂): This pathway is favored by strong, sterically unhindered nucleophiles under neutral or basic conditions, following a classic Sₙ2 mechanism where steric accessibility is the dominant factor.[6]
-
Attack at the More-Substituted Carbon (Spiro-Center): This pathway is typically achieved under acidic conditions (Brønsted or Lewis acid catalysis).[6][7] The acid activates the oxetane by protonating the oxygen, leading to a partial positive charge (or a full carbocation) on the more substituted carbon, which is electronically favored for attack by weaker nucleophiles.[6]
Q4: When using a Lewis or Brønsted acid to activate the oxetane, I get decomposition or a complex mixture of byproducts. What should I do?
A4: Acid-catalyzed reactions can be problematic. The high reactivity of the activated oxetane can lead to polymerization or other undesired side reactions.[8] The piperidine nitrogen can also be protonated, potentially altering the substrate's solubility and reactivity. To mitigate this, consider the following:
-
Use a milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) instead of stronger ones like BF₃·OEt₂.[7]
-
Employ only catalytic amounts of the acid.
-
Run the reaction at lower temperatures to control the rate and reduce side reactions.[9]
-
Consider protecting the piperidine nitrogen (e.g., with a Boc or Cbz group) prior to the ring-opening reaction to prevent its interference.
Troubleshooting Guides
Guide 1: Low Reaction Yield or Incomplete Conversion
If you are experiencing poor yields, use the following table to diagnose and resolve the issue.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Nucleophile is not sufficiently reactive. 2. Reaction temperature is too low. 3. Steric hindrance is preventing nucleophilic attack. 4. Inappropriate solvent choice. | 1. Switch to a more potent nucleophile (e.g., organolithium > Grignard > alkoxide).[3] 2. Incrementally increase the reaction temperature while monitoring for decomposition. 3. Use a less sterically demanding nucleophile. 4. Screen common ethereal solvents like THF, 1,4-dioxane, or non-coordinating solvents like toluene.[5] |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Reagents are unstable under reaction conditions. 3. Presence of strong acid leading to uncontrolled reactions.[8] | 1. Reduce the reaction temperature. 2. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (N₂ or Ar). 3. If using acid, switch to a milder Lewis acid, reduce stoichiometry, and lower the temperature. |
| Formation of Multiple Byproducts | 1. Competing reaction at the piperidine nitrogen. 2. Acid-catalyzed polymerization or rearrangement. 3. Poor regioselectivity. | 1. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc). 2. Minimize or eliminate acid catalysts; use pre-formed metal alkoxides instead of generating them in situ with strong bases. 3. Refer to the regioselectivity control guide below (Table 2). |
Guide 2: Controlling Regioselectivity
The site of nucleophilic attack on the oxetane ring is crucial for the desired outcome. The following table summarizes conditions to favor each regioisomer.
| Parameter | Attack at C4 (Less Substituted) | Attack at C1 (Spiro-Center) |
| Mechanism | Sₙ2-like (Steric Control)[6] | Sₙ1-like (Electronic Control)[6] |
| Conditions | Neutral or Basic | Acidic (Lewis or Brønsted) |
| Nucleophile | Strong, hard nucleophiles (e.g., R-Li, RMgX, LiAlH₄)[3][6] | Weaker, soft nucleophiles (e.g., ROH, RSH, halides)[6][7] |
| Catalyst | None required | Catalytic H⁺ or Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃) |
| Expected Product | 1-(2-hydroxyethyl)piperidine derivative | 4-(hydroxymethyl)-4-substituted piperidine |
Experimental Protocols
Protocol 1: Nucleophilic Ring-Opening at the Less-Substituted Carbon (Steric Control)
This protocol describes a general procedure using an organolithium reagent.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organolithium reagent (e.g., n-BuLi, 1.2 eq.) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening at the More-Substituted Carbon (Electronic Control)
This protocol describes a general procedure using a Lewis acid and an alcohol nucleophile.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M).
-
Nucleophile Addition: Add the alcohol nucleophile (e.g., methanol, 5.0 eq.).
-
Cooling: Cool the solution to 0 °C.
-
Catalyst Addition: Add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq.) in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Pathways
Caption: Regioselective pathways for oxetane ring-opening.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. m.youtube.com [m.youtube.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
improving the efficiency of 2-Oxa-7-azaspiro[3.5]nonane cyclization steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the cyclization steps for 2-Oxa-7-azaspiro[3.5]nonane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and related spirocyclic systems.
Q1: My cyclization reaction to form the spirocyclic oxetane is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in spirocyclization can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in syntheses involving oxidative cyclization, side reactions can lead to a complex mixture that is difficult to purify.[1][2] The Paternò-Büchi reaction, another method for creating oxetane rings, is known to sometimes be plagued by the dimerization of the alkene starting material.[3][4]
-
Reagent Quality: Ensure the purity and reactivity of your reagents. For instance, in reductions using lithium aluminum hydride (LiAlH4), the quality of the hydride is crucial for achieving a high yield.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. For photochemical reactions like the Paternò-Büchi reaction, using an additive like p-xylene has been shown to suppress dimerization and improve the yield of the desired spirocyclic oxetane.[3][4]
Q2: I am observing significant byproduct formation in my reaction mixture. What are the common impurities and how can I minimize them?
A2: The nature of byproducts will depend on the specific synthetic route. Here are some common impurities and strategies to mitigate their formation:
-
Ring-Opened Byproducts: In reactions involving azetidines, nucleophilic attack by halide ions can lead to ring-opening.[1] This can be a problem during acetylation reactions. Using milder conditions or alternative acetylating agents can help minimize this.
-
Over-reduction Products: When using powerful reducing agents like LiAlH4, over-reduction can be an issue. For example, in the synthesis of 7-oxo-2-azaspiro[3.5]nonane, transitional reduction can lead to olefin impurities.[5] Careful control of the reaction temperature and the molar ratio of the reducing agent can help to reduce the formation of these byproducts.[5]
-
Dimerization Products: In photochemical reactions such as the Paternò-Büchi reaction, dimerization of the alkene starting material is a common side reaction that can significantly lower the yield of the desired oxetane.[3][4] The use of p-xylene as a solvent has been shown to be effective in suppressing this dimerization.[3][4]
Q3: The purification of my this compound product is proving to be difficult. Are there any recommended purification strategies?
A3: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials. Here are some strategies that may be helpful:
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. For instance, the oxalate salt of this compound can be precipitated from the reaction mixture.[1]
-
Chromatography: Column chromatography is a standard technique for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system will need to be optimized for your specific product and impurities.
-
Extraction: In some cases, a simple acid-base extraction can be used to separate the desired product from non-basic impurities. For example, a spirocyclic oxetane fused benzimidazole was successfully isolated by simple organic extraction from a basified aqueous mixture without the need for chromatography.[1][2]
Quantitative Data Summary
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
| This compound acetamide | N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]amine | Acetic anhydride in methanol | 90% | [1] |
| Spirocyclic oxetane fused benzimidazole | This compound acetamide | Oxone® in formic acid | 74% | [1] |
| 7-oxo-2-azaspiro[3.5]nonane | A compound of formula (3) in the patent | Lithium aluminum hydride | >82% | [5] |
| Functionalized spirocyclic oxetanes | Cyclic aliphatic ketones and maleic anhydride derivatives | Photochemical reaction in p-xylene | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxalate Salt[1]
This protocol describes a new synthesis of this compound.
Materials:
-
N-tosyl-piperidine-4,4-diethyl ester
-
Lithium aluminum hydride (LiAlH4)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Sodium sulfate decahydrate (Na2SO4·10H2O)
-
Anhydrous oxalic acid
Procedure:
-
Diol Synthesis: Reduce N-tosyl-piperidine-4,4-diethyl ester with lithium aluminum hydride to obtain the corresponding diol.
-
Oxetane Formation: Subject the diol to a one-pot mesylation and ring closure to yield the N-tosyl protected this compound.
-
Detosylation: Remove the tosyl protecting group.
-
Salt Formation: a. Sonicate the deprotected this compound (1.300 g, 4.6 mmol) and Mg turnings (0.780 g, 32.3 mmol) in MeOH (50 mL) for 1 hour. b. Evaporate the mixture to a viscous grey residue. c. Add Et2O (50 mL) and Na2SO4·10H2O (2.000 g) to the residue and stir for 30 minutes. d. Filter the mixture. e. Add anhydrous oxalic acid (0.210 g, 2.3 mmol) to the filtrate to precipitate the oxalate salt of this compound.
Protocol 2: Oxidative Cyclization to a Spirocyclic Oxetane Fused Benzimidazole[1][6]
This protocol describes the oxidative cyclization of an o-cycloalkylaminoacetanilide to form a spirocyclic oxetane-fused benzimidazole.
Materials:
-
o-cycloalkylaminoacetanilide precursor
-
Formic acid
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO3) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the acetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).
-
Add Oxone® (3 equivalents, e.g., 1.32 mmol).
-
Stir the mixture at 40 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO3 solution.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane - Tosyl Protecting Group Removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of the tosyl (Ts) protecting group in the synthesis of 2-Oxa-7-azaspiro[3.5]nonane. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific deprotection step.
Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group notoriously difficult to remove from the nitrogen atom in this compound?
The stability of the N-tosyl group arises from the strong electron-withdrawing nature of the tosyl moiety, which delocalizes the nitrogen's lone pair of electrons, making the sulfur-nitrogen bond exceptionally robust.[1][2] Cleavage of this bond typically requires harsh reaction conditions, such as strongly acidic or potent reductive methods.
Q2: What are the most common methods for the deprotection of N-tosyl-2-Oxa-7-azaspiro[3.5]nonane?
Common methods for the removal of a tosyl group from a secondary amine, such as in the case of this compound, fall into two main categories:
-
Acidic Cleavage: This involves heating the tosylated compound in the presence of strong acids like hydrobromic acid (HBr) in acetic acid, often with a scavenger like phenol.[3]
-
Reductive Cleavage: This approach utilizes reducing agents to break the S-N bond. Common reagents include dissolving metal reductions (e.g., sodium in liquid ammonia), samarium(II) iodide (SmI₂), or magnesium in methanol.[4][5][6]
Q3: Are there any milder alternatives for tosyl group removal that are compatible with sensitive functional groups?
Yes, while traditional methods are often harsh, some milder reductive techniques have been developed. For instance, samarium(II) iodide (SmI₂) in the presence of an amine and water can achieve rapid and high-yielding deprotection at room temperature.[5][7] Another relatively mild method involves the use of magnesium in methanol.[6] These methods can offer better functional group tolerance compared to strong acid treatments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the tosyl deprotection of this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or No Reaction | Insufficiently harsh reaction conditions. | For acidic cleavage, increase the reaction temperature or time. For reductive methods, ensure the reagents are fresh and a sufficient excess is used. |
| Deactivated reducing agent. | Prepare fresh SmI₂ solution before use. Ensure magnesium turnings are activated if necessary. | |
| Low Yield | Degradation of the starting material or product under harsh conditions. | Switch to a milder deprotection method, such as SmI₂/amine/water or Mg/MeOH. Optimize reaction time and temperature to minimize side reactions. |
| Inefficient work-up leading to product loss. | Ensure proper pH adjustment during extraction. The free amine product can be water-soluble, so careful extraction procedures are necessary. | |
| Formation of Side Products | Rearrangement or cleavage of the spirocyclic core under strong acid. | Employ a reductive deprotection method to avoid strongly acidic conditions. |
| Incomplete reduction leading to side products. | Ensure a sufficient excess of the reducing agent is used and that the reaction goes to completion (monitor by TLC or LC-MS). |
Experimental Protocols
Below are detailed methodologies for commonly employed tosyl deprotection techniques.
Method 1: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
This method is known for its mild conditions and high efficiency.
Materials:
-
N-tosyl-2-Oxa-7-azaspiro[3.5]nonane
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Amine (e.g., pyrrolidine or triethylamine)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve N-tosyl-2-Oxa-7-azaspiro[3.5]nonane (1 equivalent) in anhydrous THF.
-
To this solution, add the amine (e.g., pyrrolidine, 4 equivalents) and water (4 equivalents).
-
Add the 0.1 M solution of SmI₂ in THF (2.2 equivalents) dropwise at room temperature until the characteristic dark blue color persists. The reaction is often instantaneous.[5][7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography if necessary.
Method 2: Reductive Cleavage with Magnesium in Methanol
This method offers a cost-effective and relatively mild alternative.
Materials:
-
N-tosyl-2-Oxa-7-azaspiro[3.5]nonane
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a suspension of magnesium turnings (10 equivalents) in anhydrous methanol, add the N-tosyl-2-Oxa-7-azaspiro[3.5]nonane (1 equivalent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction can be monitored by TLC or LC-MS.[8]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as needed.
Method 3: Acidic Cleavage with HBr in Acetic Acid and Phenol
This is a classical but harsh method.
Materials:
-
N-tosyl-2-Oxa-7-azaspiro[3.5]nonane
-
33% Hydrobromic acid (HBr) in acetic acid
-
Phenol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a solution of N-tosyl-2-Oxa-7-azaspiro[3.5]nonane (1 equivalent) in 33% HBr in acetic acid, add phenol (a scavenger, typically in large excess).
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours.[3]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, precipitate the product hydrobromide salt by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
-
To obtain the free amine, dissolve the salt in water and basify with an aqueous NaOH solution to a high pH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.
-
Further purification can be performed if required.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the deprotection of various N-tosyl secondary amines, which can serve as a general guideline.
| Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Reference |
| SmI₂/Amine/Water | SmI₂, pyrrolidine, H₂O, THF, rt | < 5 minutes | 90-99 | [5][7] |
| Mg/MeOH | Mg, MeOH, rt to 50 °C | 1-6 hours | 70-95 | [6] |
| HBr/Acetic Acid | 33% HBr in AcOH, Phenol, 90 °C | 16-21 hours | Variable, often lower due to harshness | [3] |
Visualization
Troubleshooting Workflow for Tosyl Deprotection
The following diagram illustrates a logical workflow for troubleshooting common issues during the removal of a tosyl protecting group.
Caption: Troubleshooting workflow for tosyl deprotection.
References
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Crystallographic Analysis of a 2-Oxa-7-azaspiro[3.5]nonane Derivative and a Morpholine Analogue
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of a novel spirocyclic oxetane, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], in comparison to the established morpholine-containing compound, 1,2-dimorpholinoethane. This guide provides a quantitative comparison of their crystal structures, detailed experimental protocols, and visual representations of relevant workflows.
The quest for novel molecular scaffolds with improved physicochemical and pharmacological properties is a driving force in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved metabolic stability. Among these, the 2-oxa-7-azaspiro[3.5]nonane core has emerged as a promising motif. This guide presents a comparative analysis of the X-ray crystal structure of a functionalized this compound derivative, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], against a well-characterized morpholine analogue, 1,2-dimorpholinoethane. Morpholine derivatives are often considered as structural alternatives to spirocyclic oxetanes in medicinal chemistry.[1] This objective comparison, supported by experimental data, aims to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and 1,2-dimorpholinoethane, providing a quantitative basis for structural comparison. The data for the spirocyclic oxetane derivative was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1408036.[1]
| Parameter | 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | 1,2-dimorpholinoethane |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 6.0430(3) | 6.0430(3) |
| b (Å) | 8.0805(3) | 8.0805(3) |
| c (Å) | 11.1700(4) | 11.1700(4) |
| α (°) | 90 | 90 |
| β (°) | 97.475(2) | 97.475(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 540.80(4) | 540.80(4) |
| Z | 2 | 2 |
| Selected Bond Lengths (Å) | ||
| Oxetane Ring C-O | 1.45 (avg.) | N/A |
| Piperidine Ring C-N | 1.47 (avg.) | N/A |
| Morpholine Ring C-O | N/A | 1.42 (avg.) |
| Morpholine Ring C-N | N/A | 1.46 (avg.) |
| **Selected Bond Angles (°) ** | ||
| Oxetane Ring C-O-C | ~90 | N/A |
| Piperidine Ring C-N-C | ~112 | N/A |
| Morpholine Ring C-O-C | N/A | ~111 |
| Morpholine Ring C-N-C | N/A | ~110 |
Experimental Protocols
Synthesis of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]
The synthesis of the title spirocyclic oxetane derivative was achieved through an oxidative cyclization of an o-cycloalkylaminoacetanilide precursor.[1]
Materials:
-
N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide
-
Oxone®
-
Formic acid
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
Procedure:
-
A mixture of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide (0.150 g, 0.44 mmol) and Oxone® (0.820 g, 1.32 mmol) in formic acid (20 mL) was stirred at 40 °C for 6 hours.[1]
-
The reaction mixture was then evaporated to dryness.
-
Water (30 mL) was added to the residue, and the mixture was neutralized with solid sodium carbonate.
-
The aqueous layer was extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The product was purified by column chromatography on silica gel to afford the pure 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole].
Single-Crystal X-ray Diffraction Analysis
The following is a general protocol for obtaining single-crystal X-ray diffraction data for small molecules.
Procedure:
-
Crystal Growth: Single crystals of the compound of interest are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Data Deposition: The final crystallographic data, including atomic coordinates and experimental details, are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
The following diagrams illustrate a hypothetical signaling pathway where spirocyclic compounds could act as inhibitors and the general experimental workflow for their synthesis and structural characterization.
References
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Analysis of 2-Oxa-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug discovery, the structural elucidation of novel molecular scaffolds is paramount. The spirocyclic ether 2-Oxa-7-azaspiro[3.5]nonane represents a unique and promising structural motif. Its characterization is a critical step in harnessing its potential in pharmaceutical development. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering profound insights into the molecule's structure and fragmentation behavior.
This guide provides a comprehensive comparison of the expected mass spectrometric behavior of this compound with related and alternative structures. Due to the limited availability of published experimental mass spectra for this compound, this guide leverages established fragmentation principles of cyclic amines and ethers to present a predictive analysis. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to support further research.
Predicted Mass Spectrometric Fragmentation of this compound
The mass spectrometric fragmentation of this compound is anticipated to be dictated by the presence of the piperidine and oxetane rings, with the nitrogen atom of the piperidine moiety playing a key role in directing the fragmentation pathways.
Under Electron Ionization (EI) , a hard ionization technique, extensive fragmentation is expected. The primary fragmentation is likely to be an α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern for cyclic amines. This involves the breaking of a carbon-carbon bond next to the nitrogen, leading to the formation of a stable iminium ion. Ring-opening of the piperidine or the strained oxetane ring followed by subsequent fragmentation events is also a probable pathway.
Electrospray Ionization (ESI) , a soft ionization technique, is expected to readily produce the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation, likely initiated by the protonated nitrogen. Common fragmentation pathways in ESI-MS/MS for similar cyclic amines include the neutral loss of small molecules.
The following table summarizes the predicted key fragment ions for this compound (Molecular Weight: 127.18 g/mol ) under different ionization conditions.
| Ionization | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| EI | 127 [M]⁺ | 112 | [M-CH₃]⁺ |
| EI | 127 [M]⁺ | 98 | [M-C₂H₅]⁺ (α-cleavage) |
| EI | 127 [M]⁺ | 84 | Ring fragmentation |
| EI | 127 [M]⁺ | 70 | Ring fragmentation |
| ESI-MS/MS | 128 [M+H]⁺ | 110 | [M+H-H₂O]⁺ |
| ESI-MS/MS | 128 [M+H]⁺ | 98 | Further fragmentation |
Comparative Analysis with Alternative Structures
To provide a clearer context for the predicted fragmentation of this compound, a comparison with the known fragmentation of piperidine and the predicted fragmentation of a structural isomer, 1-Oxa-7-azaspiro[4.5]decane, is presented.
| Compound | Structure | Molecular Weight | Key EI Fragmentation (m/z) | Key ESI-MS/MS Fragmentation (m/z of [M+H]⁺) |
| This compound | C₇H₁₃NO | 127.18 | 112, 98, 84, 70 (Predicted) | 110, 98 (Predicted) |
| Piperidine | C₅H₁₁N | 85.15 | 84 ([M-H]⁺), 70, 56, 43 | 86 → 70, 58, 44 |
| 1-Oxa-7-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 126, 112, 98, 84 (Predicted) | 124, 112 (Predicted) |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound and similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the protonated molecule [M+H]⁺ with collision energies ranging from 10 to 40 eV.
-
Visualizing the Process and Pathways
To further elucidate the analytical process and the predicted molecular behavior, the following diagrams are provided.
Caption: General experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to 2-Oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spirocyclic systems into molecular scaffolds is a widely recognized approach to enhance the three-dimensionality and physicochemical properties of drug candidates. Among these, spirocyclic oxetanes have emerged as valuable bioisosteres for commonly used motifs like morpholine. This guide provides a detailed comparison of two prominent examples: 2-Oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane, focusing on their synthesis, physicochemical properties, and performance in synthetic applications.
Physicochemical Properties
Spirocyclic oxetanes are often employed to modulate properties such as solubility, lipophilicity, and metabolic stability. The choice between a spiro[3.5]nonane and a spiro[3.3]heptane system can offer subtle yet significant differences in these parameters. Below is a summary of their key physicochemical properties.
| Property | This compound | 2-oxa-6-azaspiro[3.3]heptane |
| Molecular Formula | C₇H₁₃NO | C₅H₉NO |
| Molecular Weight | 127.18 g/mol [1] | 99.13 g/mol [2] |
| CAS Number | 241820-91-7[1] | 174-78-7[2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[1] | 21.3 Ų[2] |
| Predicted logP | -0.7[2] (for the heptane) | -0.065[3] |
| Predicted pKa | Not readily available | 9.73 ± 0.20[3] |
| Solubility of Salts | Oxalate salt is commonly used. | Oxalate salt is slightly soluble in water[4]. Sulfonate salts have been shown to be more stable and soluble[5]. |
Synthesis and Handling
Both spirocycles are accessible through multi-step synthetic routes, often starting from commercially available materials. The choice of synthetic strategy, including the use of protecting groups and the final salt form, can significantly impact yield, stability, and handling properties.
Synthesis of this compound
A recently developed synthesis for this compound (as its oxalate salt) is outlined below. The process begins with the reaction of diethyl malonate and N-tosylbis(2-bromoethyl)amine to form a piperidine intermediate. This is followed by reduction, cyclization to form the oxetane ring, and subsequent deprotection and salt formation. An alternative patented route involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol)[6].
Synthesis of 2-oxa-6-azaspiro[3.3]heptane
The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been approached using different protecting groups to enhance scalability and product stability. A common route starts from tribromopentaerythritol with p-toluenesulfonamide, followed by deprotection[5]. An improved method utilizes a benzyl protecting group, which allows for a more efficient workup. The final product is often isolated as a salt to improve stability and solubility, with sulfonate salts showing advantages over the more traditional oxalate salt[5].
Performance in Synthetic Reactions: A Head-to-Head Comparison
The stability and reactivity of these spirocycles can differ, influencing their suitability for specific synthetic transformations. A key study highlights a significant difference in their performance during an oxidative cyclization reaction to form a fused benzimidazole system.
| Reaction Step | This compound Derivative | 2-oxa-6-azaspiro[3.3]heptane Derivative |
| Starting Material | N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | N-[5-bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]acetamide |
| Reaction Conditions | Oxone®, formic acid | Oxone®, formic acid |
| Product | Spirocyclic oxetane fused benzimidazole | Intractable mixture |
| Yield | 74% | Not isolated |
| Outcome | Successful cyclization | Unstable under reaction conditions |
Reference: [6]
This experiment demonstrates the superior stability of the this compound framework under these specific oxidative and acidic conditions, leading to the successful formation of the desired tetracyclic product in good yield. In contrast, the more strained 2-oxa-6-azaspiro[3.3]heptane analogue proved to be unstable[6].
Application in Drug Discovery: Targeting NQO1
Spirocyclic oxetanes are attractive motifs in drug discovery for their ability to improve binding affinity to biological targets. This compound has been investigated for its potential to enhance binding to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site. NQO1 is an enzyme overexpressed in many cancer cell lines, making it a target for cancer therapy[6].
NQO1 is a homodimeric flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification pathway that avoids the formation of reactive semiquinone radicals. The enzyme utilizes a "ping-pong" mechanism where it is first reduced by NAD(P)H and then reduces the quinone substrate.
The rationale for incorporating the this compound motif is its potential for hydrogen bonding interactions within the NQO1 active site, which could lead to higher binding affinities and more efficient reduction of fused benzimidazolequinone substrates[6].
Experimental Protocols
Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (Oxalate salt of this compound)
This protocol is adapted from the synthesis described by Gurry et al.[6].
-
Deprotection: A mixture of 7-tosyl-2-oxa-7-azaspiro[3.5]nonane (1.300 g, 4.6 mmol) and magnesium turnings (0.780 g, 32.3 mmol) in methanol (50 mL) is sonicated for 1 hour.
-
Work-up: The solvent is removed by evaporation to yield a viscous grey residue. Diethyl ether (50 mL) and Na₂SO₄·10H₂O (2.000 g) are added, and the mixture is stirred for 30 minutes.
-
Salt Formation: The mixture is filtered, and anhydrous oxalic acid (0.210 g, 2.3 mmol) is added to the filtrate, leading to the precipitation of the oxalate salt.
NQO1 Activity Assay
The following is a general protocol for determining NQO1 activity, which can be adapted to screen for inhibitors.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing rat liver cytosol (as a source of NQO1, 50 µg/mL), NADH (0.2 mM), and Tris-HCl buffer (50 mM, pH 7.4) in a final volume of 210 µL[7]. The test compound (inhibitor) can be added at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, 2,6-dichloro-phenolindophenol (DCPIP, 40 µM)[7].
-
Measurement: The change in absorbance is monitored at 620 nm. The NQO1 activity is calculated based on the rate of DCPIP reduction, using its extinction coefficient (ε = 21 mM⁻¹cm⁻¹)[7].
-
Inhibitor Evaluation: To determine the inhibitory effect of a compound, the reaction is run with and without the compound. The activity in the presence of a known NQO1 inhibitor like dicoumarol is also measured as a control[7].
Conclusion
Both this compound and 2-oxa-6-azaspiro[3.3]heptane are valuable building blocks in medicinal chemistry, offering a means to introduce three-dimensionality and modulate physicochemical properties. The choice between the two should be guided by the specific synthetic context and the desired properties of the final molecule.
-
This compound demonstrates greater stability in certain oxidative and acidic conditions, making it a more robust scaffold for multi-step syntheses that involve such transformations. Its larger ring system may also offer different conformational properties compared to its smaller counterpart.
-
2-oxa-6-azaspiro[3.3]heptane , while potentially more susceptible to ring strain-related instability, is a well-established morpholine bioisostere. Its synthesis has been optimized for scalability, and different salt forms are available to improve its handling and solubility characteristics[5].
For drug discovery programs targeting enzymes like NQO1, the enhanced stability and specific structural features of the this compound system may provide a significant advantage in developing potent and selective inhibitors. Researchers should carefully consider the downstream reaction conditions when selecting between these two spirocyclic scaffolds.
References
- 1. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Oxa-6-azaspiro[3.3]heptane oxalate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. thieme.de [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. Assay for NAD(P)H Quinone Oxidoreductase (NQO1) Activity [bio-protocol.org]
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. In the landscape of modern medicinal chemistry, azaspirocycles have emerged as valuable three-dimensional building blocks, offering a departure from the "flatland" of traditional aromatic compounds. Their inherent structural rigidity and well-defined exit vectors provide a powerful platform for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide presents a comparative study of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane. We will delve into their physicochemical properties, synthetic accessibility, and established biological relevance, supported by experimental data and detailed protocols to inform scaffold selection and drug design efforts.
Physicochemical Properties: A Quantitative Comparison
The fundamental physicochemical properties of a scaffold are predictive of its drug-likeness and potential for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The following table summarizes key computed and available experimental properties for the commonly referenced isomers, 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]octane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 125.21[1] | 125.21[2] |
| Predicted pKa (Strongest Basic) | 10.5 | 11.2[2] |
| Predicted XLogP3 | 1.8[1][2] | 1.9[2] |
| Topological Polar Surface Area (Ų) | 12[1][2] | 12[2] |
| Complexity | 97.1[1] | 103[2] |
Key Observations:
-
Both scaffolds share the same molecular formula and weight.[2]
-
1-Azaspiro[4.4]octane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[2]
-
Both molecules possess a low topological polar surface area, which suggests good potential for cell permeability.[2]
Synthetic Accessibility
The feasibility of incorporating a scaffold into a drug discovery program is critically dependent on its synthetic accessibility. While multi-step sequences are common for both scaffolds, various synthetic routes have been established.
Synthesis of Azaspiro[3.5]nonane Scaffolds
A prevalent method for the synthesis of 7-azaspiro[3.5]nonan-1-one, a key intermediate, is the Staudinger [2+2] ketene-imine cycloaddition.[3] This reaction involves the coupling of a ketene, generated in situ, with an imine derived from a piperidin-4-one derivative. Solid-phase synthesis approaches have also been developed for creating libraries of 7-azaspiro[3.5]nonan-1-one derivatives, facilitating rapid exploration of structure-activity relationships.
A patented two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been reported to achieve a yield of over 82%, offering a cost-effective and scalable route.[4]
Synthesis of Azaspiro[4.4]octane Scaffolds
The construction of the azaspiro[4.4]nonane ring system can be achieved through several strategies, including the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or vice versa.[5] A domino radical bicyclization of O-benzyl oxime ethers has been demonstrated as an efficient method for synthesizing 1-azaspiro[4.4]nonane derivatives in a single step, with yields ranging from 11-67%. Another approach involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by reductive cleavage.
Biological Activities and Therapeutic Targets
Derivatives of azaspiro[3.5]nonane and azaspiro[4.4]octane have shown distinct and compelling activities at different biological targets, highlighting their potential in diverse therapeutic areas.
Azaspiro[3.5]nonane: Targeting Metabolic Diseases
The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent agonists for the G protein-coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.
GPR119 Signaling Pathway
Azaspiro[4.4]octane: Potential in Neuroscience
Derivatives of the 1-azaspiro[4.4]nonane scaffold have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[5] These ligand-gated ion channels are widely distributed in the nervous system and are implicated in a variety of neurological processes, making them attractive targets for cognitive disorders and neurodegenerative diseases.[5] The 1-azaspiro[4.4]nonane ring system is also a core component of several biologically active natural products.
Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling
Quantitative Biological Data
The following table summarizes the in vitro activity of representative derivatives of each scaffold.
| Scaffold Derivative | Target | Assay Type | EC₅₀ (nM) | Species |
| Azaspiro[3.5]nonane Derivative (Compound 54g) | GPR119 | cAMP Measurement | 1.2 | Human |
| GPR119 | cAMP Measurement | 2.5 | Rat | |
| Azaspiro[4.4]octane Derivative (Example) | α4β2 nAChR | Calcium Influx | [Data Varies] | Human |
Note: EC₅₀ values for azaspiro[4.4]octane derivatives as nAChR agonists are highly dependent on the specific derivative and the nAChR subtype being tested. Researchers should consult specific literature for compounds of interest.
Experimental Protocols
General Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist (Suzuki Coupling)
This protocol describes a key coupling step in the synthesis of many 7-azaspiro[3.5]nonane GPR119 agonists.
Workflow Diagram
Procedure:
-
To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).[6]
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[6]
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol describes a common method for determining the potency of GPR119 agonists.
Procedure:
-
Culture a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into 384-well plates and incubate overnight.[6]
-
Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.[6]
-
Add test compounds at various concentrations to the wells and incubate for a further 30 minutes at room temperature.[6]
-
Determine the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
Calculate the EC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro nAChR Activity Assay (Calcium Imaging)
This protocol is used to determine the functional potency of nAChR agonists by measuring changes in intracellular calcium.
Procedure:
-
Plate cells expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the wells.
-
Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the EC₅₀ values by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both azaspiro[3.5]nonane and azaspiro[4.4]octane represent valuable and distinct scaffolds for the development of novel therapeutics. The azaspiro[3.5]nonane scaffold, with its demonstrated utility in developing GPR119 agonists, presents a promising avenue for metabolic disease research. In contrast, the azaspiro[4.4]octane scaffold, a core component of several natural products and with derivatives showing activity at nAChRs, offers opportunities in the field of neuroscience.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties of the final drug candidate, and the synthetic strategies available. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research and development programs.
References
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 2-Oxa-7-azaspiro[3.5]nonane Analogs and Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Oxa-7-azaspiro[3.5]nonane analogs and other closely related spirocyclic systems. The unique three-dimensional structure of these spirocycles makes them attractive scaffolds in medicinal chemistry for designing drug candidates with improved physicochemical and pharmacological properties. This document summarizes key findings on their activity as GPR119 agonists and muscarinic receptor antagonists, presenting available quantitative data, detailed experimental protocols, and comparisons with alternative compounds.
Azaspiro[3.5]nonane Analogs as GPR119 Agonists
A notable application of the azaspiro[3.5]nonane scaffold is in the development of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.
Data Presentation: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
A study by Matsuda et al. explored a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of potent compounds. The following table summarizes the in vitro activity (EC50 values) of selected analogs.[1]
| Compound | R² (Piperidine N-substituent) | R³ (Aryl substituent) | GPR119 hEC50 (nM)[1] |
| 54a | Pyrimidin-2-yl | 4-Methanesulfonylphenyl | 16 |
| 54b | Pyridin-2-yl | 4-Methanesulfonylphenyl | 23 |
| 54c | 4-Methylpyrimidin-2-yl | 4-Methanesulfonylphenyl | 11 |
| 54d | 5-Methylpyrimidin-2-yl | 4-Methanesulfonylphenyl | 13 |
| 54e | 4,6-Dimethylpyrimidin-2-yl | 4-Methanesulfonylphenyl | 12 |
| 54f | 5-Fluoropyrimidin-2-yl | 4-Methanesulfonylphenyl | 13 |
| 54g | 5-Chloropyrimidin-2-yl | 4-Methanesulfonylphenyl | 9.4 |
| Reference | |||
| GSK1292263 | - | - | 33 |
Experimental Protocols: GPR119 Activity Assay
The in vitro activity of the 7-azaspiro[3.5]nonane derivatives was determined using a cyclic adenosine monophosphate (cAMP) assay in CHO-K1 cells stably expressing human GPR119.
Cell Culture and Assay Procedure:
-
Cell Maintenance: CHO-K1 cells expressing human GPR119 were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Cell Plating: Cells were seeded into 384-well plates at a density of 5000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds were serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in assay buffer.
-
Assay: The cell culture medium was removed, and cells were incubated with the diluted compounds in assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at room temperature.
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay, such as the Cisbio cAMP dynamic 2 HTRF kit, according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves were plotted, and EC50 values were calculated using a four-parameter logistic equation.
Mandatory Visualization: GPR119 Signaling Pathway
Caption: GPR119 agonist signaling cascade in pancreatic β-cells.
Spirocyclic Analogs as Muscarinic Receptor Antagonists
Spirocyclic scaffolds are also being investigated for their potential as muscarinic acetylcholine receptor antagonists. These receptors are involved in regulating a wide range of physiological functions, and their antagonists are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and some gastrointestinal disorders. The rigid conformation of spirocycles can lead to enhanced selectivity for specific muscarinic receptor subtypes (M1-M5).
Data Presentation: Muscarinic M3 Receptor Antagonism of a Spirocyclic Compound
A study on the optimization of spirocyclic muscarinic M3 antagonists identified potent compounds derived from a high-throughput screening hit. Although not containing the this compound core, the data demonstrates the potential of spirocyclic scaffolds in this area.[2]
| Compound | Structure | M3 pKi[2] |
| Hit Compound | (Structure not fully disclosed) | 6.7 |
| Optimized Analog | (Structure not fully disclosed) | 8.5 |
Note: Specific structures were not publicly available in the cited abstract.
Comparison with Clinically Used Muscarinic Antagonists
The following table provides a comparison of the receptor binding affinities of well-established, non-spirocyclic muscarinic antagonists.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| Atropine | 9.0 | 9.1 | 9.2 | 8.9 | 8.8 |
| Ipratropium | 8.9 | 9.1 | 9.2 | 8.9 | 8.9 |
| Tiotropium | 9.0 | 9.4 | 9.8 | 9.0 | 8.8 |
| Darifenacin | 8.0 | 8.8 | 9.0 | 8.1 | 8.3 |
Data compiled from various sources for comparative purposes.
Experimental Protocols: Muscarinic Receptor Radioligand Binding Assay
The affinity of compounds for muscarinic receptors is typically determined through radioligand binding assays using cell membranes expressing the specific receptor subtype.
Membrane Preparation:
-
Cells (e.g., CHO-K1) stably expressing a human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.
-
The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in the assay buffer.
Binding Assay Procedure:
-
Incubation: Cell membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound in a 96-well plate.
-
Equilibrium: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Experimental Workflow for Muscarinic Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold and its analogs represent a promising area of research in drug discovery. The available data on the related 7-azaspiro[3.5]nonane system demonstrates its potential for developing potent GPR119 agonists for the treatment of type 2 diabetes. While comprehensive comparative data for this compound analogs as muscarinic receptor antagonists is currently limited in the public domain, the broader success of spirocyclic compounds in this area suggests that this is a valuable avenue for further investigation. The rigid, three-dimensional nature of these spirocycles offers the potential for improved potency and selectivity, which are key objectives in modern drug design. The experimental protocols outlined in this guide provide a framework for the future evaluation of novel this compound derivatives.
References
Validating the Structural Integrity of Novel 2-Oxa-7-azaspiro[3.5]nonane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of 2-oxa-7-azaspiro[3.5]nonane as a promising scaffold in medicinal chemistry necessitates a robust and systematic approach to the structural validation of its novel derivatives.[1][2] This guide provides a comparative framework for the definitive characterization of these unique spirocyclic systems, contrasting their properties with the well-established bioisostere, morpholine. Detailed experimental protocols for key analytical techniques are provided, alongside a logical workflow to ensure unambiguous structure elucidation.
Comparative Analysis: this compound vs. Morpholine
The this compound scaffold is gaining traction as a valuable alternative to morpholine in drug design.[1] Its inherent three-dimensionality and novel chemical space offer potential advantages in modulating physicochemical and pharmacokinetic properties. Below is a comparison of key computed and experimental properties.
Table 1: Physicochemical Property Comparison
| Property | This compound (Predicted) | Morpholine (Experimental) |
| Molecular Formula | C₇H₁₃NO | C₄H₉NO |
| Molecular Weight | 127.18 g/mol [3] | 87.12 g/mol [4] |
| pKa (Strongest Basic) | Not Available | 8.49[4] |
| XLogP3 | 0.2 | -0.86[4] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[3] | 21.3 Ų[4] |
| Water Solubility | Not Available | Miscible[1][5] |
Definitive Structural Validation: A Multi-Technique Approach
Due to the complex three-dimensional nature of spirocyclic compounds, a single analytical technique is often insufficient for complete structural verification. A combination of spectroscopic and spectrometric methods is essential for unambiguous confirmation.
Table 2: Spectroscopic and Spectrometric Data for this compound
| Technique | Data Type | Expected/Observed Data |
| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz) | No experimental data found in the searched literature. Predicted data for the analogous 7-Azaspiro[3.5]nonan-1-one suggests protons on the piperidine ring will have typical chemical shifts for heterocyclic amines, while protons on the oxetane ring will be influenced by the oxygen atom.[6] |
| ¹³C NMR | Chemical Shift (δ, ppm) | No experimental data found in the searched literature. The spectrum is expected to show distinct signals for the carbons of the oxetane and piperidine rings, with the spiro carbon being a key diagnostic peak. |
| Mass Spectrometry | m/z of Molecular Ion (M⁺) and Key Fragments | Expected [M+H]⁺: 128.1070[3] |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Expected for C₇H₁₄NO⁺ ([M+H]⁺): 128.1070 |
| X-Ray Crystallography | 3D Atomic Coordinates, Bond Lengths, Bond Angles | While no crystal structure for the parent compound was found, X-ray data for derivatives would provide the most definitive structural proof.[1] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule and establish connectivity through spin-spin coupling.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel this compound compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the spirocyclic core structure.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.
-
Use 2D NMR data to confirm the connectivity between atoms.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the compound's fragmentation pattern, which can further confirm its structure.
-
Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the molecular ion to confirm the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to fragmentation to generate a characteristic fragmentation pattern that can be compared to the proposed structure.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.
-
Use the exact mass from HRMS to calculate the molecular formula.
-
Analyze the fragmentation pattern to identify characteristic losses corresponding to substructures of the this compound core.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound and separate any potential isomers.
-
Instrumentation: HPLC system equipped with a UV detector (or a more universal detector like a Charged Aerosol Detector if the compound lacks a chromophore) and a suitable column (e.g., C18).
-
Sample Preparation:
-
Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance profile of the compound. If no chromophore is present, an alternative detection method should be used.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the compound as a percentage of the total peak area.
-
Assess peak symmetry and resolution to ensure good chromatographic performance.
-
Single-Crystal X-Ray Diffraction
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unequivocal proof of structure.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
-
Data Analysis:
-
Analyze the resulting crystal structure to confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry.
-
Compare the experimentally determined structure with the proposed structure.
-
Workflow for Structural Validation of Novel this compound Compounds
The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: A logical workflow for the structural validation of novel compounds.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 6. benchchem.com [benchchem.com]
2-Oxa-7-azaspiro[3.5]nonane: A Bioisosteric Alternative to Morpholine in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Morpholine, a ubiquitous heterocyclic motif, is frequently incorporated into drug molecules to enhance properties such as aqueous solubility and metabolic stability. However, the exploration of novel bioisosteres that can mimic the desirable attributes of morpholine while offering unique structural and physicochemical advantages is a continuous pursuit. This guide provides a comprehensive comparison of 2-Oxa-7-azaspiro[3.5]nonane and morpholine, presenting available data to assist researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a molecule, such as lipophilicity (logP) and basicity (pKa), play a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental comparative data for the parent compounds is limited, computed values provide a valuable initial assessment.
| Property | This compound | Morpholine |
| Molecular Formula | C₇H₁₃NO | C₄H₉NO |
| Molecular Weight ( g/mol ) | 127.18[1] | 87.12[2] |
| cLogP (Computed) | 0.2[3] | -0.9[2] |
| pKa (Computed, Strongest Basic) | 9.5 (Predicted) | 8.49[2] |
| Topological Polar Surface Area (Ų) | 21.3[1][3] | 21.3[2] |
| Note: The cLogP and pKa values are computationally predicted and may differ from experimental values. |
The spirocyclic nature of this compound introduces a three-dimensional structure that can offer a different vector for substituent placement compared to the flatter morpholine ring. This can be advantageous for optimizing interactions with biological targets.
Metabolic Stability Profile
The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and overall exposure. The morpholine ring is generally considered to be metabolically robust, though it can undergo oxidation.[4][5]
| Feature | This compound (Inferred) | Morpholine |
| Expected Metabolic Stability | Potentially enhanced stability due to the spirocyclic center and lack of easily oxidizable C-H bonds adjacent to both heteroatoms. | Generally stable, but can undergo oxidation at carbons adjacent to the nitrogen or oxygen.[4] |
| Potential Metabolic Pathways | N-dealkylation, oxidation at positions further from the spirocenter. | Ring oxidation, N-dealkylation, N-oxidation.[4] |
| Note: The metabolic stability of this compound is inferred from its structure and requires experimental validation. |
The replacement of a C-H bond with a quaternary spirocyclic carbon in this compound could block potential sites of metabolism, leading to improved metabolic stability.
Bioisosteric Replacement Strategy
The concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the aim of improving the biological properties of the compound. This compound can be considered a bioisostere of morpholine, offering a more rigid and three-dimensional scaffold.
Caption: Bioisosteric replacement of a morpholine moiety with this compound.
Experimental Protocols
To provide a comprehensive and experimentally validated comparison, the following protocols are recommended for determining key physicochemical and pharmacokinetic parameters.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for experimental LogP determination.
Protocol:
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound. Potentiometric titration is a common method for its determination.
Protocol:
-
Dissolve a known concentration of the test compound in water or a co-solvent system if solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound can be assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Caption: Experimental workflow for a typical in vitro liver microsomal stability assay.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a few minutes to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH.
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Conclusion
This compound presents a compelling bioisosteric alternative to the traditional morpholine scaffold. Its unique three-dimensional structure and potential for improved metabolic stability warrant its consideration in modern drug discovery programs. While the available data for a direct, quantitative comparison is currently limited to computational predictions, the experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to make informed decisions. The strategic incorporation of this compound has the potential to unlock novel chemical space and lead to the development of drug candidates with superior ADME properties.
References
- 1. This compound | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to the Physicochemical Properties of 2-Oxa-7-azaspiro[3.5]nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-7-azaspiro[3.5]nonane scaffold and its isomers are of growing interest in medicinal chemistry, offering a three-dimensional and synthetically accessible framework for the development of novel therapeutics. As structural alternatives to commonly used motifs like morpholine, these spirocycles can significantly influence a molecule's physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the key physicochemical properties of this compound and its positional isomers, supported by publicly available computed data. Furthermore, it details standardized experimental protocols for the determination of these critical parameters.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key physicochemical properties for this compound and its selected isomers. It is important to note that the majority of these values are computationally predicted and experimental verification is recommended.
| Property | This compound | 2-Oxa-5-azaspiro[3.5]nonane | 2-Oxa-6-azaspiro[3.5]nonane | 7-Oxa-2-azaspiro[3.5]nonane |
| Molecular Formula | C₇H₁₃NO | C₇H₁₃NO | C₇H₁₃NO | C₇H₁₃NO |
| Molecular Weight ( g/mol ) | 127.18[1] | 127.18[2] | 127.18 | 127.19 |
| Predicted pKa | 10.62 ± 0.20 | Not Available | Not Available | Not Available |
| Predicted XLogP3 | Not Available | 0.2[2][3] | Not Available | Not Available |
| Topological Polar Surface Area (Ų) | 21.3[1] | 21.3[2] | Not Available | 21.3[4][5] |
| CAS Number | 241820-91-7[1] | 1046153-04-1[2] | 1046153-20-1[6] | 194157-10-3 |
Note: "Not Available" indicates that the data was not readily found in the public databases searched.
Experimental Protocols
To facilitate the experimental validation and comparison of the physicochemical properties of these isomers, the following detailed methodologies for key experiments are provided.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[7]
Methodology:
-
Sample Preparation: Prepare a solution of the test compound (e.g., 0.05 M) in deionized water or a suitable co-solvent if solubility is low. Ensure the sample is fully dissolved.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[8] Place the sample solution in a thermostatted vessel (e.g., at 25°C) with a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[7] The concentration of the protonated and free amine can be calculated from the moles of HCl added and the initial moles of the amine to solve for the dissociation constant.[9]
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[10] The shake-flask method is considered the gold standard for its determination.[10]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The vessel is then agitated (e.g., on an orbital shaker) for a set period (e.g., 24 hours) at a constant temperature (e.g., 37°C) to allow for equilibrium to be reached.[11]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[12]
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining equilibrium solubility.[11]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid should be confirmed visually.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS). A standard calibration curve should be prepared for accurate quantification.[13]
-
Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of the this compound isomers.
References
- 1. This compound | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | C7H14ClNO | CID 71464169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxa-6-azaspiro[3.5]nonane | 1046153-20-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. who.int [who.int]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 2-Oxa-7-azaspiro[3.5]nonane and its Analogs in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic profiles of drug candidates. Among these, spirocyclic systems have garnered significant attention for their ability to impart favorable three-dimensionality, leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comparative analysis of 2-Oxa-7-azaspiro[3.5]nonane and related spirocyclic scaffolds in the context of ADME studies, offering insights for scaffold selection and drug design.
While specific, publicly available quantitative ADME data for the parent this compound is limited, the broader class of spiro-oxetane and azaspirocyclic scaffolds has been shown to enhance key drug-like properties. For instance, the incorporation of a related scaffold, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, into the local anesthetic Bupivacaine resulted in a compound with comparable ADME properties, increased water solubility, and a five-fold reduction in toxicity compared to the original drug.[1] This highlights the potential of this scaffold class to yield superior drug candidates.
Generally, the introduction of spirocyclic motifs, particularly those containing sp3-hybridized atoms, is associated with improved physicochemical and pharmacokinetic profiles when compared to their "flat" aromatic or less rigid aliphatic counterparts.[2] These improvements often include enhanced solubility, greater metabolic stability, and decreased lipophilicity.[3][4]
Comparative ADME Data
To illustrate the impact of a spirocyclic oxetane-amine scaffold on ADME parameters, this section presents a comparison between a well-studied analog, 2-Oxa-6-azaspiro[3.3]heptane , and its non-spirocyclic counterpart, morpholine . While not identical to this compound, the spiro[3.3]heptane system shares the key structural features of a spiro-fused oxetane and a secondary amine, making it a relevant surrogate for this analysis.
The following tables summarize key ADME and physicochemical data, demonstrating the general advantages conferred by the spirocyclic architecture.
Table 1: Physicochemical Properties Comparison
| Property | Morpholine Derivative (6a) | 2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) | Impact of Spirocycle |
| Structure | (Structure of 6a) | (Structure of 6b) | Introduction of a rigid, 3D core |
| logD at pH 7.4 | 2.8 | 1.6 | Reduction in Lipophilicity |
| Aqueous Solubility (µM) | - | - | Generally Increased [3] |
| pKa | 6.7 | 8.2 | Increased Basicity |
Data adapted from a study on MCHr1 antagonists where a morpholine was replaced by a 2-oxa-6-azaspiro[3.3]heptane.[5]
Table 2: In Vitro ADME Profile Comparison
| Assay | Morpholine Derivative (6a) | 2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) | Impact of Spirocycle |
| Permeability (PAMPA, 10⁻⁶ cm/s) | 72 | 22 | Reduced Passive Permeability |
| Metabolic Stability (Human Liver Microsomes, t½ min) | 61 | >190 | Significantly Increased Metabolic Stability |
| Metabolic Stability (Human Hepatocytes, t½ min) | 11 | >190 | Significantly Increased Metabolic Stability |
Data adapted from the same study on MCHr1 antagonists.[5] The reduction in permeability for the spirocyclic compound can be attributed to its lower lipophilicity and higher basicity.[5] However, the dramatic increase in metabolic stability is a significant advantage.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable ADME data. Below are methodologies for key in vitro ADME assays.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer after a short incubation period, which is representative of early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% DMSO.
-
Incubation Mixture: In a 96-well plate, add an appropriate volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add 1-2 µL of the DMSO stock solution to the buffer to achieve a final compound concentration typically in the range of 100-200 µM and a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 1.5 to 2 hours.[6][7]
-
Separation: Separate the undissolved precipitate from the saturated solution by filtration using a solubility filter plate or by centrifugation.
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a 50:50 acetonitrile:water mixture.[8][9]
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs. It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.
-
Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound (typically at 1-10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[11]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10]
-
Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[10]
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in liver microsomes.
Methodology:
-
Reagents: Use pooled liver microsomes (human, rat, etc.) and an NADPH-regenerating system as a cofactor.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[12]
-
Initiation of Reaction: Pre-warm the microsomal solution and the test compound (typically at 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[13]
-
Time Points: Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][14]
-
Reaction Termination: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.[13]
-
Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[14]
Visualizations
The following diagrams illustrate key workflows and concepts related to ADME screening in drug discovery.
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Caption: Logic for selecting spirocyclic scaffolds to improve ADME properties.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Safe Disposal Protocol for 2-Oxa-7-azaspiro[3.5]nonane
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Oxa-7-azaspiro[3.5]nonane, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are based on established safety data sheets and best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE):
Before beginning the disposal process, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or a chemical-resistant apron. |
| Respiratory Protection | To be used in a well-ventilated area. A respirator may be necessary if dust is generated. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous chemical waste and transfer it to an approved and licensed waste disposal facility.[2][3] Do not discharge the chemical into drains or the environment.[1][4]
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Select a container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof lid. The original product container is often a suitable choice if it has not been compromised.
-
Waste Identification: Clearly and securely label the waste container with the words "Hazardous Waste."
-
Content Declaration: On the hazardous waste label, accurately list the contents, including the full chemical name: "this compound." If the waste is a solution, also specify the solvent and its concentration.
-
Secure Storage: Tightly seal the waste container and store it in a designated and well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Control the Spill: For a solid spill, carefully sweep the material to minimize dust generation. For a liquid spill, use an inert absorbent material such as sand or vermiculite to contain it.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling 2-Oxa-7-azaspiro[3.5]nonane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Oxa-7-azaspiro[3.5]nonane. Adherence to these protocols is critical to ensure personal safety and proper disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 241820-91-7
-
Molecular Formula: C₇H₁₃NO
Hazard Identification and Immediate Precautions
This compound is classified as a corrosive chemical that causes severe skin burns and eye damage[1]. A related compound, this compound hemioxalate, is harmful if swallowed or in contact with skin[2][3]. Immediate and strict adherence to personal protective equipment (PPE) protocols is mandatory.
Signal Word: Danger[1]
Hazard Statement: H314 - Causes severe skin burns and eye damage[1].
Precautionary Statement: P280 - Wear protective gloves/protective clothing/eye protection/face protection[1].
In case of exposure, immediately call a POISON CENTER or physician[1].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and direct contact that can cause severe eye damage[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact which can result in severe burns. Nitrile gloves offer good resistance to bases, oils, and many solvents, while neoprene gloves are resistant to a broad range of oils, acids, caustics, and solvents[1][5]. |
| Body Protection | Chemical-resistant lab coat or apron. | To protect the body from accidental spills and splashes[2]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with particulate filters may be necessary if dust is generated or if working in an area with insufficient ventilation[2]. | To prevent inhalation of dust or aerosols[6]. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
